1,4,5-Trihydroxyanthraquinone
Description
Overview of the Anthraquinone (B42736) Class of Organic Compounds in Scientific Research
Anthraquinones are a large and important class of aromatic organic compounds based on the 9,10-anthraquinone skeleton. wikipedia.org These compounds are widespread in nature, found in various plants, fungi, lichens, and insects. wikipedia.orgresearchgate.net They are known for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and laxative properties. researchgate.netveeprho.com In addition to their medicinal relevance, anthraquinones are utilized in industrial processes, such as in the manufacturing of dyes and in the production of hydrogen peroxide. wikipedia.orgresearchgate.net The basic anthraquinone structure can be modified with different functional groups, leading to a vast array of derivatives with diverse chemical and physical properties. researchgate.net
Historical Context of Anthraquinone Research and Discovery
The study of anthraquinones has a rich history dating back to the 19th century. A pivotal moment came in 1868 when German chemists Carl Graebe and Carl Theodore Liebermann first used the term "anthraquinone" while describing their synthesis of the red dye alizarin (B75676) from anthracene (B1667546), a coal tar component. wikipedia.org This breakthrough not only led to the industrial production of alizarin but also spurred further investigation into the chemistry of anthraquinones. wikipedia.org Over the years, more than 700 anthraquinone compounds have been identified from natural sources and through chemical synthesis. researchgate.netnih.gov Historically, plant-derived anthraquinones, such as those from rhubarb and senna, have been used in traditional medicine for their laxative effects. nih.gov
Interdisciplinary Relevance of 1,4,5-Trihydroxyanthraquinone Studies
The study of this compound extends across multiple scientific disciplines. In organic chemistry, its synthesis and structural analysis, including the study of its tautomeric forms, present intriguing challenges and opportunities. africaresearchconnects.comresearchgate.net In medicinal chemistry and pharmacology, its potential as a lead compound for developing new drugs, particularly for parasitic diseases, is a significant area of investigation. africaresearchconnects.comresearchgate.net The use of agro-waste for its synthesis also connects its research to the field of sustainable and green chemistry. africaresearchconnects.combenthamdirect.com Furthermore, its role as a precursor for the synthesis of other complex molecules, such as dichroic dyestuffs, highlights its relevance in materials science. rsc.org
Properties of this compound
The fundamental chemical and physical properties of this compound are crucial for its application in research and potential industrial uses.
| Property | Value |
| Molecular Formula | C₁₄H₈O₅ chemical-suppliers.eu |
| Molecular Weight | 256.21 g/mol nih.gov |
| CAS Number | 2961-04-8 chemical-suppliers.eu |
| Melting Point | 254-256 °C (decomposes) chemicalbook.com |
| Boiling Point | 503.4 °C at 760 mmHg chemical-suppliers.eu |
| Density | 1.659 g/cm³ chemical-suppliers.eu |
| Appearance | Data not available in search results |
| Solubility | Data not available in search results |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4,5-trihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5,15-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKNCOCERFKSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183791 | |
| Record name | 1,4,5-Trihydroxyanthraquinone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2961-04-8 | |
| Record name | 1,4,5-Trihydroxyanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2961-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4,5-Trihydroxyanthraquinone | |
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| Record name | 1,5-Trihydroxyanthraquinone | |
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| Record name | 1,4,5-Trihydroxyanthraquinone | |
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| Record name | 1,4,5-trihydroxyanthraquinone | |
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| Record name | 1,4,5-TRIHYDROXYANTHRAQUINONE | |
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Natural Occurrence, Bio Extraction, and Purification Methodologies of 1,4,5 Trihydroxyanthraquinone
Identification of Natural Sources and Biological Origins
1,4,5-Trihydroxyanthraquinone has been isolated from a limited number of natural sources, spanning the plant and microbial kingdoms.
While the Rubiaceae family, particularly genera like Rubia and Morinda, is renowned for producing a wide array of anthraquinones such as alizarin (B75676) and purpurin (B114267), the direct isolation of this compound from this family is not prominently documented. ijabbr.comthaiscience.infonih.gov However, research has confirmed its presence in other plant species.
The compound has been successfully isolated from the leaves of Artabotrys odoratissimus, a plant belonging to the Annonaceae family. researchgate.netniscpr.res.in This marked the first report of its isolation from a plant source. researchgate.netniscpr.res.in Additionally, literature indicates that this compound has been reported in Cassia fistula. nih.gov
| Plant Species | Family | Part Used | Reference |
|---|---|---|---|
| Artabotrys odoratissimus | Annonaceae | Leaves | researchgate.netniscpr.res.in |
| Cassia fistula | Fabaceae | Not specified | nih.gov |
Fungi, especially those from marine environments, are a prolific source of structurally diverse anthraquinones. encyclopedia.pub Genera such as Aspergillus, Penicillium, Fusarium, and Nigrospora are known producers of these polyketide metabolites. encyclopedia.pubmdpi.comscienceopen.com While a vast number of derivatives have been identified from these fungi, the direct isolation of the specific isomer this compound is less common. mdpi.comnih.gov
Marine-derived fungi often synthesize more complex anthraquinones. For instance, a marine endophytic fungus, Fusarium sp., was found to produce 5-acetyl-2-methoxy-1,4,6-trihydroxy-anthraquinone, a related but more complex compound. nih.govmdpi.com The biosynthesis of anthraquinones is widespread in the fungal kingdom, with the acetate-malonate pathway being the unique route reported in fungi. nih.gov The most prevalent anthraquinones in fungi are typically 1,8-dihydroxy and 1,5,8 or 1,6,8-trihydroxy anthraquinone (B42736) derivatives. mdpi.comnih.gov
| Fungal Genus | Environment | Related Compounds Produced | Reference |
|---|---|---|---|
| Fusarium | Marine (endophytic) | 5-acetyl-2-methoxy-1,4,6-trihydroxy-anthraquinone | nih.govmdpi.com |
| Aspergillus | Marine | Emodin (B1671224), Physcion, Catenarin | mdpi.comnih.gov |
| Penicillium | Marine | Islandicin (B1207035) (an isomer of helminthosporin) | rsc.org |
| Nigrospora | Marine | Various anthraquinone derivatives | mdpi.comrsc.org |
Beyond plants and fungi, this compound has been identified in other biological contexts. Notably, the compound was reported to have been isolated from a soil sample prior to its discovery in plants. researchgate.netniscpr.res.in This suggests the potential for soil-dwelling microorganisms to be a source of this compound.
Advanced Extraction Techniques from Complex Biological Matrices
The extraction of this compound from its natural sources requires methods that can efficiently separate it from a complex mixture of other metabolites.
Solvent extraction is a fundamental step in the isolation of natural products. mdpi.com The process for this compound from the leaves of Artabotrys odoratissimus involved an initial extraction with n-hexane. niscpr.res.in The resulting crude extract was then subjected to column chromatography on alumina (B75360), with elution carried out using a sequence of solvents including n-hexane, benzene, ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH) to yield the pure compound. niscpr.res.in
The optimization of solvent extraction for phenolic compounds like anthraquinones often involves several key parameters:
Solvent Choice : Solvents such as ethanol (B145695), methanol, and acetone (B3395972) are commonly used. phcogcommn.org
Solvent Polarity : The use of aqueous mixtures (e.g., 50% or 75% ethanol/acetone in water) can significantly enhance extraction yield compared to pure solvents. phcogcommn.org For example, 50% aqueous ethanol has been shown to be highly effective for extracting phenolic compounds. phcogcommn.org
Temperature : Increasing the extraction temperature can improve the solubility of the target compounds and optimize the extraction process. scielo.br
Technique : Methods like ultrasound-assisted extraction can improve efficiency by using ultrasonic waves to disrupt cell walls, facilitating solvent penetration. mdpi.comscielo.br
| Parameter | Consideration for Optimization | Example/Rationale | Reference |
|---|---|---|---|
| Solvent Type | Varying polarity (e.g., hexane, ethanol, acetone, ethyl acetate). | Ethanol and acetone are effective for extracting phenolic compounds. | phcogcommn.org |
| Solvent Concentration | Using aqueous mixtures (e.g., 50%, 75%). | Aqueous ethanol (50%) often shows the highest yield for phenolics. | phcogcommn.org |
| Temperature | Higher temperatures can increase solubility and diffusion rates. | Continuous reflux systems at higher temperatures can be efficient. | scielo.br |
| Extraction Method | Maceration, Soxhlet, Ultrasound-assisted, Microwave-assisted. | Ultrasound assistance enhances extraction by cavitation. | mdpi.com |
Supercritical Fluid Extraction (SFE) is a green and highly selective extraction technology that uses a substance above its critical temperature and pressure as the solvent. ajgreenchem.comjeires.com Supercritical carbon dioxide (SC-CO₂) is the most widely used fluid due to its mild critical conditions (31.1 °C, 73.8 bar), non-toxic nature, and ease of removal from the final product. ajgreenchem.commdpi.com
SFE offers significant advantages over traditional methods, including shorter extraction times and the elimination of toxic organic solvents. researchgate.net The solvating power of SC-CO₂ can be precisely tuned by altering the pressure and temperature, allowing for the selective extraction of specific compounds. jeires.comcsic.es
While SC-CO₂ is non-polar, its polarity can be modified by adding a small amount of a co-solvent, such as ethanol or methanol. ajgreenchem.com This modification is crucial for efficiently extracting moderately polar to polar compounds like anthraquinones. researchgate.net For instance, SFE has been effectively used to extract emodin, another trihydroxyanthraquinone, from Japanese knotweed. researchgate.net In another study, SC-CO₂ with ethanol as a co-solvent was used to extract various bioactive compounds, including anthraquinones, from Dryopteris fragrans under optimized conditions of 200 bar and 55 °C. nih.gov This demonstrates the applicability of SFE for the targeted extraction of this compound from its natural matrices.
Microwave-Assisted and Ultrasound-Assisted Extraction Methods
Modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages over traditional methods like maceration or Soxhlet extraction, including reduced extraction times, lower solvent consumption, and higher yields. nih.govresearchgate.netphcogrev.combohrium.com These methods are increasingly applied for the isolation of bioactive compounds, including anthraquinones, from plant materials. researchgate.netresearchgate.net
Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. conicet.gov.ar This process generates tiny, high-energy bubbles that collapse near the plant cell walls, causing cell disruption and enhancing the penetration of the solvent into the plant matrix. This improved mass transfer leads to a more efficient and rapid extraction of target compounds. conicet.gov.araaiq.org.ar Studies on the extraction of anthraquinones from various plants, such as Morinda citrifolia and Heterophyllaea pustulata, have demonstrated the effectiveness of UAE. nih.govconicet.gov.ar The efficiency of the extraction is influenced by several key parameters. For example, in the UAE of anthraquinones from H. pustulata, the most influential factor was found to be the solvent concentration, followed by extraction time and temperature. conicet.gov.araaiq.org.ar
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the sample matrix directly and rapidly. phcogrev.comresearchgate.net The interaction of microwaves with polar molecules within the plant material generates localized heat, causing the plant cells to rupture and release their contents into the solvent. researchgate.net This technique is noted for its high extraction speed and efficiency. The effectiveness of MAE is dependent on factors such as the nature of the solvent, microwave power, temperature, and extraction duration. researchgate.netmdpi.com For instance, optimizing MAE using response surface methodology (RSM) for polyphenols from date seeds showed that ethanol concentration, temperature, and time were critical variables. nih.gov
The selection of these parameters is crucial for optimizing the extraction yield of this compound.
Table 1: Key Parameters Influencing Microwave-Assisted and Ultrasound-Assisted Extraction
| Parameter | Influence on Extraction | Typical Considerations for Anthraquinones |
|---|---|---|
| Solvent Type & Concentration | The solvent's polarity and its ability to absorb microwave or transmit ultrasonic energy are critical. For anthraquinones, ethanol-water mixtures are often effective. nih.govconicet.gov.ar The polarity of the solvent should match that of the target compound. | Acetone, ethanol, methanol, and acetonitrile (B52724) have been used. Ethanol-water mixtures can increase yield due to enhanced swelling of the plant matrix. nih.govconicet.gov.ar |
| Temperature | Higher temperatures generally increase the solubility and diffusion rate of the compound, leading to higher yields. However, excessively high temperatures can cause degradation of thermolabile compounds. nih.govaaiq.org.ar | For UAE of anthraquinones, temperatures between 45°C and 60°C have been shown to be effective. nih.govaaiq.org.ar |
| Extraction Time | Yield typically increases with time up to a certain point, after which it may plateau or even decrease due to compound degradation. nih.govconicet.gov.ar | Optimal times for UAE can be as short as 30 minutes, significantly less than conventional methods. conicet.gov.araaiq.org.ar For MAE, optimal times can range from minutes to over half an hour. mdpi.comnih.gov |
| Solvent-to-Sample Ratio | A higher ratio facilitates better solubility and mass transfer, but an excessively large volume increases solvent waste and downstream processing costs. conicet.gov.araaiq.org.ar | Ratios such as 10:1, 20:1, and 30:1 (mL/g) are commonly investigated to find the optimal balance. aaiq.org.arnih.gov |
| Microwave/Ultrasonic Power | Higher power can accelerate extraction by enhancing cell disruption and heating. However, excessive power may lead to the degradation of the target compounds. nih.govresearchgate.net | For UAE, a power of 80 W has been used. conicet.gov.ar For MAE, powers around 350 W have been found to be optimal in some applications. mdpi.com |
Chromatographic and Non-Chromatographic Purification Strategies
Following extraction, the crude extract containing this compound and other co-extracted substances requires further purification. This is typically achieved through a combination of chromatographic and non-chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of individual components in a mixture. nih.gov For the isolation of this compound, analytical HPLC is first used to develop a suitable separation method, which is then scaled up to a preparative level. waters.comsigmaaldrich.com
Reversed-phase HPLC is the most common mode used for the separation of anthraquinones. sigmaaldrich.com A typical setup involves a C18 column and a mobile phase consisting of a mixture of an aqueous solution (often with an acid modifier like phosphoric acid or formic acid) and an organic solvent such as methanol or acetonitrile. sielc.comnih.gov A gradient elution program, where the proportion of the organic solvent is gradually increased, is often employed to achieve effective separation of multiple anthraquinones within a single run. nih.gov Detection is commonly performed using a Diode-Array Detector (DAD), which can monitor absorbance at multiple wavelengths, a characteristic feature for chromophoric compounds like anthraquinones. nih.govresearchgate.net
Table 2: Example HPLC Parameters for Anthraquinone Separation
| Parameter | Description |
|---|---|
| Stationary Phase (Column) | C18 (Octadecyl-silica), typically 5 µm particle size. nih.gov |
| Mobile Phase | Gradient of 0.1% o-phosphoric acid in water (A) and methanol (B). nih.gov |
| Detection | Diode-Array Detector (DAD) or UV detector set at a wavelength like 254 nm. nih.govresearchgate.net |
| Flow Rate | Typically around 1.0 mL/min for analytical scale. |
| Injection Volume | Varies based on concentration and column size, e.g., 10-20 µL. |
When larger quantities of pure this compound are needed, preparative chromatography is employed. This involves using larger columns and higher flow rates to handle greater sample loads. waters.comsigmaaldrich.com
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a direct scale-up of the analytical HPLC method. sigmaaldrich.com The goal is to maximize throughput while maintaining the resolution necessary to isolate the target compound with high purity. nih.gov
High-Speed Counter-Current Chromatography (HSCCC) is another valuable liquid-liquid partition chromatography technique for the preparative separation of natural products. researchgate.net It avoids the use of solid supports, thus preventing the irreversible adsorption of the sample that can occur on silica-based columns. HSCCC has been successfully used for the preparative isolation of various hydroxyanthraquinones from plant extracts like Rheum officinale by using methods such as pH-gradient elution. researchgate.net
Other techniques like column chromatography using silica (B1680970) gel or alumina are also frequently used as an initial purification step to fractionate the crude extract before final purification by HPLC or other high-resolution methods. niscpr.res.inchemdad.com
Crystallization is a crucial final step for obtaining highly pure solid compounds and is also used for structure elucidation via X-ray crystallography. After a compound has been isolated and the solvent from the final chromatographic step has been evaporated, crystallization can be induced by dissolving the residue in a minimal amount of a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) until turbidity appears. google.com Slow cooling or slow evaporation of the solvent can then lead to the formation of crystals.
For this compound and its derivatives, specific crystallization methods have been reported. For example, this compound has been crystallized from methanol (MeOH) to yield yellow crystals. niscpr.res.in In another instance, a derivative, 1,4,5-trihydroxy-2-(2,3-dimethoxycarbonylpropyl)-9,10-anthraquinone, was recrystallized from a methanol-chloroform (MeOH-CHCl3) mixture. google.com The choice of solvent or solvent system is critical and is determined empirically to achieve high purity and a good crystal form.
Chemical Synthesis and Biosynthetic Pathway Elucidation of 1,4,5 Trihydroxyanthraquinone
Total Chemical Synthesis Approaches
Modified Marschalk Reaction Pathways
The Marschalk reaction and its modifications represent a significant strategy for the synthesis of hydroxyanthraquinones. researchgate.netresearchgate.netbenthamdirect.com This reaction typically involves the condensation of a leuco-quinizarin with an aldehyde. acs.org In a broader context, the synthesis of various amino-substituted anthraquinones has been accomplished from 1,4-dihydroxyanthraquinone utilizing a modified Marschalk reaction. researchgate.netresearchgate.netbenthamdirect.com This highlights the versatility of this reaction in functionalizing the anthraquinone (B42736) core. For instance, while a direct Marschalk reaction on 1,4,5-trihydroxyanthraquinone did not yield the desired product, commercially sourced quinizarin (B34044) reacted successfully with acetaldehyde (B116499) under these conditions. cloudfront.net This suggests that the specific substitution pattern of the anthraquinone starting material is crucial for the success of the Marschalk reaction.
Synthesis from Agro-Waste and Sustainable Precursors (e.g., Anacardic Acid)
In a notable advancement towards sustainable chemistry, this compound has been synthesized from anacardic acid, a major component of cashew nut shell liquid (CNSL), which is considered an agro-waste product. researchgate.netresearchgate.netbenthamdirect.comcloudfront.net This approach provides a valuable route to a fine chemical from a renewable and readily available resource. ajol.info The synthesis commences with the isolation of anacardic acid from CNSL. cloudfront.netajol.info The anacardic acid is then converted to 3-ethoxyphthalic acid. omicsonline.org Subsequently, a Friedel-Crafts acylation reaction between 3-ethoxyphthalic acid and 1,4-dihydroxybenzene, using a eutectic mixture of aluminum chloride and sodium chloride, yields this compound. omicsonline.org This marks the first reported synthesis of this compound from cashew nut shells. cloudfront.net
The utilization of agro-waste like CNSL for the synthesis of valuable compounds is a growing area of research, aiming to create value-added bioproducts and bioactive compounds. semanticscholar.org
Novel Synthetic Routes for Specific Regioisomers
The regioselective synthesis of anthraquinone isomers is a significant challenge in organic synthesis. Various strategies have been developed to control the position of substituents on the anthraquinone nucleus. One approach involves the Hauser annulation, a Michael addition-Dieckmann condensation cascade, which has been used in the synthesis of complex anthraquinone-based natural products. nih.gov For instance, the reaction of a cyanophthalide (B1624886) with a cyclohexanone (B45756) derivative under basic conditions can lead to the formation of the anthraquinone core. nih.gov
Another strategy for achieving specific regioisomers is through palladium-catalyzed coupling reactions. nih.gov For example, a stannylated anthraquinone can be coupled with a brominated juglone (B1673114) derivative to form a heterodimer, which can then be further elaborated. nih.gov Furthermore, direct C-H activation has been employed for the regioselective introduction of functional groups. For instance, an iridium-catalyzed borylation of the β-position of the anthraquinone nucleus allows for the subsequent oxidation to a hydroxyl group, providing a route to dihydroxyanthraquinones. colab.ws
Biosynthetic Pathway Investigations in Producing Organisms
The biosynthesis of this compound and related anthraquinones in nature follows distinct pathways in different organisms, primarily the polyketide pathway in fungi and the shikimate pathway in plants.
Polyketide Pathway Elucidation in Fungi
In fungi, anthraquinones are synthesized via the polyketide pathway. nih.govnih.govmdpi.com This pathway begins with the condensation of acetyl-CoA (a starter unit) and multiple malonyl-CoA units (extender units) by a large multi-domain enzyme complex called polyketide synthase (PKS). nih.govslideshare.net This process forms a linear polyketide chain. nih.gov
The PKS complex contains several domains, including a β-ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP), which are essential for chain elongation. nih.gov The product template (PT) domain of the PKS controls the regioselective cyclization of the polyketide backbone. nih.gov Two common cyclization patterns, C4-C9 and C6-C11, lead to the formation of the three-ring anthraquinone scaffold through aldol (B89426) cyclizations. nih.gov This pathway generates well-known anthraquinones like emodin (B1671224), chrysophanol, and aloe-emodin, which can serve as precursors for other derivatives. nih.gov The biosynthesis of many fungal polyketides, including anthraquinones, is regulated by non-reducing polyketide synthases (NR-PKSs). nih.govmdpi.com
Shikimate/o-Succinylbenzoic Acid Pathway in Plants
In higher plants, particularly in the family Rubiaceae, anthraquinones are primarily biosynthesized through the shikimate pathway, also known as the chorismate/o-succinylbenzoic acid pathway. researchgate.netcore.ac.ukresearchgate.net This pathway is distinct from the polyketide pathway found in fungi. nih.gov The shikimate pathway starts with intermediates from primary metabolism, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are converted through a series of enzymatic steps to chorismate. gacbe.ac.innih.gov
Chorismate is a key branch-point metabolite. core.ac.uknih.gov The enzyme isochorismate synthase converts chorismate to isochorismate, the first committed step towards anthraquinone biosynthesis. researchgate.netcore.ac.uk Isochorismate is then converted to o-succinylbenzoic acid (OSB). researchgate.net The OSB is activated to its CoA ester, which then undergoes ring closure to form 1,4-dihydroxy-2-naphthoic acid (DHNA). researchgate.net A subsequent prenylation of DHNA is a key step in the formation of the third ring of the anthraquinone skeleton. researchgate.netnih.gov This pathway typically leads to alizarin-type anthraquinones, which are characterized by substitution on ring C. researchgate.netresearchgate.net
| Pathway | Producing Organisms | Key Precursors | Key Intermediates |
| Polyketide Pathway | Fungi | Acetyl-CoA, Malonyl-CoA | Linear polyketide chain, Emodin, Chrysophanol |
| Shikimate Pathway | Plants (e.g., Rubiaceae) | Phosphoenolpyruvate, Erythrose-4-phosphate | Chorismate, Isochorismate, o-Succinylbenzoic acid, 1,4-Dihydroxy-2-naphthoic acid |
Enzymology and Genetic Regulation of Biosynthesis
The biosynthesis of this compound, a member of the anthraquinone family, involves a complex interplay of enzymes and genetic regulatory networks. In higher plants, particularly in the Rubiaceae family, anthraquinones are synthesized via the chorismate/o-succinylbenzoic acid (OSB) pathway. researchgate.net This pathway utilizes chorismate, derived from the shikimic acid pathway, and α-ketoglutarate from the Krebs cycle as primary precursors. researchgate.net
The initial steps involve the conversion of chorismate to isochorismate by isochorismate synthase. Subsequently, o-succinylbenzoate synthase catalyzes the reaction between isochorismate and α-ketoglutarate to form o-succinylbenzoic acid. researchgate.net The C ring of the anthraquinone structure is derived from isopentenyl diphosphate (B83284) (IPP), which can be synthesized through either the mevalonic acid (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.net Recent studies have indicated that the MEP pathway is the primary source of IPP for anthraquinone biosynthesis in Rubiaceae. researchgate.net Key enzymes in this part of the pathway include 1-deoxy-D-xylulose 5-phosphate synthase and 1-deoxy-D-xylulose 5-phosphate reductoisomerase. researchgate.net
In microorganisms, such as bacteria and fungi, anthraquinones are typically synthesized via the polyketide pathway. researchgate.netnih.gov This pathway is governed by type II polyketide synthase (PKS) systems. frontiersin.orgport.ac.uk These systems are encoded by biosynthetic gene clusters (BGCs) and include enzymes responsible for the assembly of the polyketide backbone from simple acyl-CoA precursors, followed by cyclization and aromatization reactions. frontiersin.orgport.ac.uk Tailoring enzymes, such as oxidoreductases, methyltransferases, and glycosyltransferases, then modify the initial polyketide scaffold to generate the vast diversity of anthraquinone structures observed in nature. nih.gov For instance, the radical S-adenosyl-L-methionine (SAM) enzyme CoeI has been identified as a methyltransferase in the biosynthesis of coelulatins. frontiersin.org
The genetic regulation of anthraquinone biosynthesis is intricate and occurs at multiple levels. researchgate.net Key genes encoding the biosynthetic enzymes, such as isochorismate synthase and o-succinylbenzoate synthase, have been identified as crucial for anthraquinone synthesis. researchgate.net The expression of these genes is often tightly controlled by transcription factors and can be influenced by various developmental and environmental cues.
Table 1: Key Enzymes and Genes in Anthraquinone Biosynthesis
| Enzyme/Gene | Function | Pathway | Organism Type |
| Isochorismate synthase | Converts chorismate to isochorismate | Chorismate/OSB | Plants (Rubiaceae) |
| o-Succinylbenzoate synthase | Catalyzes the formation of o-succinylbenzoic acid | Chorismate/OSB | Plants (Rubiaceae) |
| 1-Deoxy-D-xylulose 5-phosphate synthase | Key enzyme in the MEP pathway for IPP synthesis | MEP | Plants (Rubiaceae) |
| 1-Deoxy-D-xylulose 5-phosphate reductoisomerase | Key enzyme in the MEP pathway for IPP synthesis | MEP | Plants (Rubiaceae) |
| Type II Polyketide Synthase (PKS) | Synthesizes the polyketide backbone | Polyketide | Bacteria, Fungi |
| Radical SAM Enzyme (e.g., CoeI) | Tailoring enzyme (e.g., methylation) | Polyketide | Bacteria |
Metabolic Engineering Strategies for Enhanced Production
Metabolic engineering offers promising strategies to enhance the production of this compound and other valuable anthraquinones in microbial and plant systems. researchgate.netnih.gov These strategies aim to optimize the metabolic pathways leading to the target compound by overexpressing key genes, knocking out competing pathways, and introducing heterologous genes. nih.govmdpi.com
One common approach is to increase the precursor supply. For example, in Escherichia coli, the production of free fatty acids, which can be precursors for certain polyketides, was enhanced by overexpressing a mutant thioesterase and co-expressing a global regulatory protein. nih.gov Similarly, for anthraquinone production, increasing the availability of chorismate, α-ketoglutarate, and IPP through genetic modifications could lead to higher yields. researchgate.net
Another strategy involves the heterologous expression of entire biosynthetic pathways in well-characterized host organisms like E. coli or yeast. port.ac.ukresearchgate.net This "plug-and-play" approach allows for the combinatorial biosynthesis of novel polyketides by combining PKS components from different organisms. port.ac.uk For instance, the successful expression of type II PKSs from various bacteria in E. coli has been demonstrated, opening up possibilities for producing a wide range of aromatic polyketides. port.ac.uk
Furthermore, systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, provides a powerful framework for strain improvement. nih.gov This involves using genome-scale metabolic models to predict the effects of genetic modifications and identify optimal engineering targets. researchgate.netdovepress.com Such models can guide the engineering of the host's central metabolism to enhance the supply of energy and reducing power required for the biosynthesis of highly reduced compounds. researchgate.net
Table 2: Metabolic Engineering Strategies for Enhanced Anthraquinone Production
| Strategy | Approach | Potential Target/Example |
| Precursor Supply Enhancement | Overexpression of key enzymes in precursor pathways. | Overexpression of genes in the shikimic acid and MEP pathways. |
| Pathway Redirection | Knockout of genes in competing metabolic pathways. | Deletion of genes that divert precursors away from anthraquinone biosynthesis. |
| Heterologous Expression | Introduction of entire biosynthetic gene clusters into a host organism. | Expression of a plant or fungal anthraquinone BGC in E. coli. |
| Combinatorial Biosynthesis | Mixing and matching of PKS components from different organisms. | Creating novel anthraquinones by combining different ketosynthases and chain length factors. |
| Systems Metabolic Engineering | Use of genome-scale models to guide rational strain design. | Optimizing central metabolism for increased cofactor and energy supply. |
Chemoenzymatic Synthesis and Biocatalytic Transformations
Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations to create efficient and sustainable synthetic routes. mdpi.com This approach is particularly valuable for the synthesis of complex natural products like this compound. Biocatalytic transformations, utilizing whole cells or isolated enzymes, offer a green alternative to traditional chemical methods for modifying anthraquinone scaffolds. mdpi.com
A key advantage of biocatalysis is the high regio- and stereoselectivity of enzymes, which can be difficult to achieve with conventional chemical reagents. nih.gov For example, hydroxylases can be used to introduce hydroxyl groups at specific positions on the anthraquinone core. The flavin-dependent monooxygenase HpaBC has been shown to hydroxylate resveratrol (B1683913) to piceatannol (B1677779) and further to a pentahydroxylated stilbene, demonstrating the potential of such enzymes in targeted hydroxylation reactions. nih.gov
Whole-cell biocatalysis is often preferred due to the elimination of costly enzyme purification steps and the in-situ regeneration of cofactors. mdpi.com For instance, E. coli cells expressing specific enzymes have been used for various transformations, including reductions and hydroxylations. nih.gov The reduction of quinizarin (1,4-dihydroxyanthraquinone) to its leuco-form is a critical step in the synthesis of many anthraquinone derivatives, and biocatalytic methods could provide a more environmentally friendly alternative to the use of stoichiometric inorganic reductants. acs.org
Chemoenzymatic cascades, where multiple enzymatic and chemical reactions are performed in a single pot, can significantly improve synthetic efficiency. csic.es This strategy mimics nature's biosynthetic pathways and can be used to construct complex molecules from simple starting materials. For example, a chemoenzymatic process has been developed for the production of epoxidized monoalkyl esters from used cooking oil, showcasing the potential of integrating enzymatic and chemical steps. mdpi.com A similar approach could be envisioned for the synthesis of this compound, starting from a simpler precursor and employing a series of enzymatic and chemical modifications.
Systematic Structural Modifications and Structure Activity Relationship Sar Studies of 1,4,5 Trihydroxyanthraquinone Analogs
Design Principles for Derivative Synthesis
The synthesis of 1,4,5-trihydroxyanthraquinone derivatives is guided by several strategic modifications aimed at enhancing their chemical and biological properties. These include hydroxylation, alkylation, amino-substitution, and glycosylation.
Hydroxylation, the addition of hydroxyl (-OH) groups, and alkylation, the addition of alkyl groups, are fundamental strategies in modifying anthraquinone (B42736) scaffolds. colab.ws Increasing the number of hydroxyl groups can influence the compound's electronic properties and potential for hydrogen bonding, which is often crucial for biological activity. colab.ws For instance, the conversion of 1-hydroxyanthraquinones to 2-alkylanthraquinones has been achieved, with the introduction of an additional hydroxyl group leading to higher yields of the alkylation product. colab.ws
Reductive alkylation, such as the Marschalk reaction, is a common method for introducing alkyl or hydroxymethyl groups onto the anthraquinone core. colab.ws This reaction often involves the reduction of the quinone to its leuco form, which increases its reactivity towards aldehydes. colab.ws
Table 1: Examples of Hydroxylation and Alkylation Modifications
| Parent Compound | Modification | Resulting Compound | Significance |
|---|---|---|---|
| 1-Hydroxyanthraquinone | Alkylation | 2-Alkylanthraquinones | Demonstrates a method for C-C bond formation. colab.ws |
| Quinizarine | Reductive hydroxymethylation | Substituted shikonin (B1681659) moieties | Introduction of complex side chains. colab.ws |
The introduction of amino groups (-NH2) or amine-linked side chains can significantly alter the biological properties of anthraquinones. Several amino-substituted anthraquinones have been synthesized from 1,4-dihydroxyanthraquinone. omicsonline.org The synthesis of 5-amino-1,4-dihydroxyanthraquinone can be achieved from this compound. scribd.com
The effects of different amino substituents at the 1 and 4 positions on the spectroscopic and acid-base properties of the 9,10-anthraquinone moiety have been studied. researchgate.net These studies have investigated the impact of hydrogen bond formation between the carbonyl oxygen of the anthraquinone and the nitrogen of the amino group. researchgate.net The synthesis of various 1-amino and 1,4-diamino-9,10-anthraquinones with different alkyl groups has been accomplished through the alkylation of amino substituents. researchgate.net
An oxygen analog of the antineoplastic agent mitoxantrone, 1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethoxy)ethyl]amino]-9,10-anthracenedione, was synthesized to study structure-activity relationships. nih.gov
Glycosylation, the attachment of sugar moieties, is a strategy used to modify the properties of therapeutic proteins and other molecules. frontiersin.org This process can enhance solubility, stability, and alter biological activity. frontiersin.orgmdpi.com In the context of anthraquinones, glycosylation can occur naturally, with many found as glycosides in plants. iomcworld.comiomcworld.com These are often converted to their aglycone forms by enzymes. iomcworld.comiomcworld.com
Various chemical and chemo-enzymatic conjugation strategies can be employed to create glycoconjugates. biorxiv.orguu.nl These methods often involve creating a reactive aldehyde on a glycan, which can then be linked to the target molecule. biorxiv.org Strategies for creating antibody-drug conjugates (ADCs) through glycosylation have been developed, utilizing chemically modified sugars like fucose or sialic acid to ligate drug molecules. researchgate.net
Impact of Structural Isomerism on Molecular Properties
Isomerism, where molecules have the same chemical formula but different arrangements of atoms, plays a critical role in the properties of this compound and its derivatives. libretexts.org Both tautomerism and rotational isomerism are significant factors.
This compound and its derivatives exist in an equilibrium of different structural forms due to tautomerism and rotational isomerism. researchgate.net Tautomers are isomers that can readily interconvert through a chemical reaction, often involving the migration of a proton. chemistwizards.com This leads to a dynamic equilibrium between different quinoid structures. researchgate.net
The electron absorption spectra of these compounds show bands corresponding to 9,10- and 1,10-anthraquinoid structures, and less commonly, 1,5- and 1,4-anthraquinoid structures. researchgate.net The significant color differences observed in structurally similar substituted compounds are a result of these tautomeric and conformational transformations. researchgate.netresearchgate.net For example, alizarin (B75676) exists as an equilibrium mixture of tautomers and conformers with 9,10- and 2,9-quinoid structures. researchgate.net The presence of tautomers is a common phenomenon in many biological molecules and drugs, and it can influence their biological activity. frontiersin.org
Table 2: Tautomeric Forms of Substituted 1,4,5-Trihydroxyanthraquinones
| Parent Structure | Observed Tautomeric Forms | Spectroscopic Evidence |
|---|---|---|
| 1,4,5-Trihydroxy-9,10-anthraquinone | 9,10-anthraquinoid, 1,10-anthraquinoid, 1,5-anthraquinoid, 1,4-anthraquinoid | Electron absorption spectra with π1, π*-bands researchgate.net |
| Alizarin | 9,10-quinoid, 2,9-quinoid | Diversity of electronic absorption spectra researchgate.net |
Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. washington.eduedubull.com In this compound derivatives, rotational isomerism can occur, leading to different spatial arrangements of the atoms. researchgate.net All tautomers of these compounds can exist as conformers where adjacent carbonyl (C=O) and hydroxyl (-OH) groups are not linked by an intramolecular hydrogen bond. researchgate.net
The study of conformationally rigid analogs is a strategy used in drug design to understand the spatial requirements for biological activity. washington.edu The stability of different conformations is influenced by factors such as angle strain, torsional strain, and van der Waals strain. edubull.com
Structure-Activity Relationship Correlates in In Vitro Systems
In vitro studies provide a controlled environment to dissect the molecular interactions of this compound analogs, offering insights into how structural modifications impact their biological functions.
For instance, studies comparing different hydroxyanthraquinone isomers have demonstrated that the relative placement of hydroxyl groups directly impacts their antioxidative and anti-inflammatory activities. mdpi.com Purpurin (B114267) (1,2,4-trihydroxyanthraquinone), with its unique hydroxyl arrangement, has shown superior antioxidative activity compared to other isomers like anthrarufin (1,5-dihydroxyanthraquinone) and chrysazin (1,8-dihydroxyanthraquinone). mdpi.com This suggests that the number and position of hydroxyl groups are key to the molecule's ability to scavenge free radicals and chelate metal ions. mdpi.com
Furthermore, the position of hydroxyl groups can affect the binding affinity of these compounds to specific enzymes. For example, the inhibition of protein kinase CK2 by tetrahydroxyanthraquinone derivatives is dependent on the specific isomerization of the hydroxyl groups, which alters how the molecule fits into the enzyme's active site. Molecular docking studies have further revealed that hydroxyl groups at different positions on the anthraquinone ring, such as in 2-hydroxyemodin (B1248385) and 5-hydroxyemodin (B13141310), lead to distinct hydrogen bond interactions within the binding sites of receptors like the vasopressin V1A receptor. acs.org
The following table summarizes the comparative antioxidative activities of different hydroxyanthraquinone derivatives, highlighting the influence of hydroxyl group positioning.
| Compound | DPPH Radical Scavenging Activity (IC50 in µM) | ABTS Radical Cation Scavenging Activity (IC50 in µM) |
| Purpurin (1,2,4-trihydroxyanthraquinone) | 10.5 ± 0.4 | 5.2 ± 0.2 |
| Anthrarufin (1,5-dihydroxyanthraquinone) | > 250 | 18.9 ± 0.7 |
| Chrysazin (1,8-dihydroxyanthraquinone) | > 250 | 25.4 ± 1.1 |
| Anthraquinone | > 250 | > 250 |
| Data sourced from a study on the structure-antioxidative and anti-inflammatory activity relationships of purpurin and related anthraquinones. mdpi.com |
Anthraquinones are recognized for their potential as photosensitizers in photodynamic therapy (PDT), a treatment that uses light to activate a drug to produce reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can kill cancer cells. nih.govimrpress.comnih.gov The efficiency of this process, quantified by the singlet oxygen quantum yield (ΦΔ), is highly dependent on the nature and position of substituents on the anthraquinone core. nih.govmdpi.com
Research has shown that electron-donating substituents, particularly when located at the 1, 2, and 5 positions of the anthraquinone ring, can enhance the generation of singlet oxygen. nih.gov These groups are thought to lower the energy gap between the excited singlet state (S1) and the triplet state (T1), which facilitates intersystem crossing and subsequent energy transfer to molecular oxygen to produce ¹O₂. nih.gov
A study investigating various anthraquinone derivatives found that compounds like 1,5-diaminoanthraquinone (B86024) and 1,2,7-trihydroxyanthraquinone exhibited significant singlet oxygen quantum yields. nih.gov This highlights that not only hydroxyl groups but also other electron-donating groups like amino groups can positively influence photodynamic activity. The singlet oxygen quantum yield is a critical parameter for evaluating the effectiveness of a photosensitizer. mdpi.comnih.gov
The table below presents the singlet oxygen quantum yields for several anthraquinone derivatives, demonstrating the impact of different substituents.
| Compound | Substituents | Singlet Oxygen Quantum Yield (ΦΔ) |
| 1,5-Diaminoanthraquinone | Amino groups at C1, C5 | 0.21 |
| 1,5-Dihydroxyanthraquinone (B121750) | Hydroxyl groups at C1, C5 | 0.18 |
| 1,2,7-Trihydroxyanthraquinone | Hydroxyl groups at C1, C2, C7 | 0.15 |
| Data relative to Rose Bengal standard, from a study on the effect of substituents on the photodynamic action of anthraquinones. nih.gov |
The interaction between a ligand, such as a this compound analog, and its biological receptor is governed by a complex interplay of molecular features. These include the ligand's size, shape, flexibility, and the distribution of its electrostatic charges, which collectively determine its binding affinity and specificity. nih.govualberta.ca
Molecular docking and other computational methods are instrumental in elucidating these interactions at an atomic level. acs.orgomicsonline.org For example, in the context of enzyme inhibition, the binding affinity of anthraquinone derivatives to protein kinases is influenced by their ability to form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. mdpi.comresearchgate.net The presence and positioning of functional groups like hydroxyls and methyls on the anthraquinone structure are critical for these interactions. mdpi.com
Studies on emodin (B1671224) derivatives have shown that the position of a hydroxyl group can significantly alter the binding mode and affinity for targets like monoamine oxidase and vasopressin receptors. acs.org For instance, 2-hydroxyemodin and 5-hydroxyemodin exhibit different hydrogen bonding patterns within the V1A receptor, which correlates with their observed antagonist activity. acs.org Similarly, the binding of anthraquinones to DNA is also a key aspect of their biological activity, where the planar structure of the anthraquinone core allows for intercalation between DNA base pairs, a process that can be modulated by its substituents. iomcworld.com
The following table details the binding interactions of emodin derivatives with the vasopressin V1A receptor, illustrating the specific molecular features that contribute to binding.
| Compound | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Non-polar) | Binding Score (kcal/mol) |
| 2-Hydroxyemodin | Ser314, Thr333, Ile330 | Phe307, Trp204, Ile330 | ~ -5 |
| 5-Hydroxyemodin | Lys128, Ile330, Thr333 | Phe307, Trp204, Ile330 | ~ -5 |
| SR49059 (Reference Antagonist) | Lys128, Gln131 | Phe307, Trp204, Lys128 | -7.25 |
| Data from a molecular docking simulation of emodin derivatives with the V1A receptor. acs.org |
Advanced Spectroscopic and Analytical Research Methodologies for 1,4,5 Trihydroxyanthraquinone Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,4,5-trihydroxyanthraquinone and its derivatives. researchgate.net Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecule's carbon and hydrogen framework. researchgate.netslideshare.net
In ¹H NMR, the chemical shifts and splitting patterns of the aromatic protons are crucial for confirming the substitution pattern on the anthraquinone (B42736) core. The protons on the unsubstituted ring and the substituted ring will exhibit distinct signals. For instance, in a study of 1-hydroxy-2, 5-dimethoxy-9, 10-anthraquinone, the aromatic protons resonated at distinct chemical shifts, allowing for their specific assignment. niscpr.res.in The hydroxyl protons of this compound typically appear as a singlet at a downfield chemical shift, often around δ 12.8, due to intramolecular hydrogen bonding with the adjacent carbonyl groups. niscpr.res.in
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net The chemical shifts of the carbonyl carbons and the carbons bearing hydroxyl groups are particularly diagnostic. omicsonline.org While ¹H NMR is more sensitive, ¹³C NMR offers simpler spectra with less signal overlap, which can be advantageous for complex derivatives. researchgate.netslideshare.net For complex molecules, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for establishing connectivity between protons and carbons, thereby confirming the complete structure. weebly.com
Interactive Table: Representative NMR Data for Anthraquinone Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
| Anthraquinone | ¹H | 8.34, 7.83 | d |
| 1-hydroxy-2, 5-dimethoxy-9, 10-anthraquinone | ¹H | 12.86 | s (phenolic proton) |
| 1-hydroxy-2, 5-dimethoxy-9, 10-anthraquinone | ¹H | 7.9 (H-8), 7.7 (H-4), 7.5 (H-7), 7.4 (H-3), 7.2 (H-6) | d, d, t, d, d |
| 1-hydroxy-2, 5-dimethoxy-9, 10-anthraquinone | ¹H | 4.15, 3.8 | s (methoxyl groups) |
| Anthraquinone thiosemicarbazone | ¹³C | 178.6 | C=S |
| Carbonyl derivative of aryl hydroxyanthraquinone | ¹³C | 192.2 | C=O |
Mass Spectrometry (MS) for Molecular Fingerprinting and Metabolite Profiling
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI), can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. For this compound (C₁₄H₈O₅), the expected monoisotopic mass is 256.0372 Da. nih.gov
The fragmentation pattern observed in the mass spectrum provides a "molecular fingerprint" that can be used for identification and structural confirmation. niscpr.res.in Common fragmentation pathways for anthraquinones involve the loss of CO and OH groups. niscpr.res.in For example, the electron ionization mass spectrum (EIMS) of this compound shows a molecular ion peak at m/z 256 and significant fragments corresponding to the loss of hydroxyl and carbonyl groups. niscpr.res.in
In the context of metabolomics, MS techniques, particularly when coupled with chromatographic separation (e.g., GC-MS or LC-MS), are essential for metabolite profiling. mdpi.com This allows for the identification and quantification of this compound and its metabolites in complex biological matrices. nih.govaucegypt.edu
Interactive Table: Mass Spectrometry Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈O₅ | nih.gov |
| Molecular Weight | 256.21 g/mol | nih.gov |
| Monoisotopic Mass | 256.03717335 Da | nih.gov |
| Molecular Ion Peak (EIMS) | m/z 256 | niscpr.res.in |
Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Mechanism Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized technique that is uniquely suited for studying species with unpaired electrons, such as free radicals. bruker.comnih.gov In the context of this compound, EPR can be instrumental in investigating its potential involvement in redox processes and radical-mediated reaction mechanisms. mdpi.com
Many biological activities of anthraquinones are linked to their ability to generate reactive oxygen species (ROS) through redox cycling. nih.govsrce.hr EPR spectroscopy, often in conjunction with spin trapping techniques, can directly detect and identify short-lived radical intermediates, such as superoxide (B77818) and hydroxyl radicals, that may be formed. nih.govsrce.hr This provides direct evidence for the radical-generating capacity of the molecule. Furthermore, EPR can be used to study the formation of semiquinone radicals, which are key intermediates in the redox chemistry of quinones. mdpi.com The hyperfine structure of the EPR spectrum can provide information about the electronic and geometric structure of these radical species. bruker.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound. gdckulgam.edu.inmsu.edu The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. gdckulgam.edu.in
The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment. The presence of hydroxyl groups, which act as auxochromes, shifts the absorption maxima to longer wavelengths (a bathochromic or red shift). gdckulgam.edu.in
A key application of UV-Vis spectroscopy in the study of this compound is the investigation of tautomerism. researchgate.net This compound can exist in equilibrium between different tautomeric forms, such as the 9,10-anthraquinoid and 1,10-anthraquinoid structures. These tautomers have distinct electronic absorption spectra, and their relative populations can be influenced by factors like solvent polarity. researchgate.net The analysis of the UV-Vis spectra under different conditions can, therefore, provide insights into the tautomeric equilibria. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Interaction Studies
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. mdpi.compressbooks.pub The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Key vibrational bands include:
O-H stretching: A broad band in the region of 3300-3500 cm⁻¹ is indicative of the hydroxyl groups. niscpr.res.in
C=O stretching: The carbonyl groups of the anthraquinone core give rise to strong absorption bands. The presence of intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl groups causes a shift in the carbonyl stretching frequency. A study on a related compound, 1-hydroxy-2, 5-dimethoxy-9, 10-anthraquinone, showed bands at 1653 cm⁻¹ (unchelated C=O) and 1599 cm⁻¹ (chelated C=O). niscpr.res.in For this compound, a band around 1610 cm⁻¹ suggests that both carbonyl groups are chelated. niscpr.res.in
C=C stretching: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹ region. niscpr.res.in
C-O stretching: The stretching vibrations of the carbon-oxygen bonds of the hydroxyl groups are also observable. researchgate.net
FTIR can also be used to study intermolecular interactions, such as hydrogen bonding, by observing shifts in the characteristic vibrational frequencies. researchgate.net
Interactive Table: Characteristic FTIR Absorption Bands for Anthraquinone Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Compound Reference |
| Hydroxyl (-OH) | 3349 | 1-hydroxy-2, 5-dimethoxy-9, 10-anthraquinone niscpr.res.in |
| Chelated Carbonyl (C=O) | 1599 | 1-hydroxy-2, 5-dimethoxy-9, 10-anthraquinone niscpr.res.in |
| Unchelated Carbonyl (C=O) | 1653 | 1-hydroxy-2, 5-dimethoxy-9, 10-anthraquinone niscpr.res.in |
| Aromatic Ring (C=C) | 1533, 1437 | 1-hydroxy-2, 5-dimethoxy-9, 10-anthraquinone niscpr.res.in |
| Chelated Carbonyl System | 1610 | This compound niscpr.res.in |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govwikipedia.orglibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted beams provides information about the crystal's unit cell dimensions and symmetry. nih.gov
For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous information on:
Bond lengths and angles within the molecule.
The planarity of the anthraquinone ring system.
The conformation of the hydroxyl groups.
The nature and geometry of intramolecular and intermolecular hydrogen bonding.
The packing of the molecules in the crystal lattice. nih.gov
This detailed structural information is invaluable for understanding the compound's physical and chemical properties and for computational modeling studies. rsc.org
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound. adarshcollege.inccamp.res.in
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of anthraquinones. chemrevlett.com Reversed-phase HPLC, often with a C18 stationary phase, is commonly employed to separate this compound from other related compounds in a mixture. sielc.comresearchgate.net The use of a diode-array detector (DAD) or a mass spectrometer (MS) as the detector allows for both quantification and identification of the separated components. chemrevlett.com HPLC is crucial for assessing the purity of a sample and for isolating the compound for further studies. ajprd.com
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring the progress of reactions and for preliminary purity checks. adarshcollege.inajprd.com The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. adarshcollege.in
Column Chromatography: For preparative purposes, column chromatography is used to purify larger quantities of this compound from reaction mixtures or natural product extracts. ajprd.com
Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of this compound. Often, the hydroxyl groups are derivatized to increase volatility before analysis.
Mechanistic Investigations of 1,4,5 Trihydroxyanthraquinone S Biological Interactions at the Molecular and Cellular Level
Molecular Targets and Enzyme Modulation Mechanisms
At the molecular level, 1,4,5-trihydroxyanthraquinone and related compounds have been shown to interact with and modulate the activity of several key enzymes. These interactions are fundamental to their observed biological effects.
A significant area of research has focused on the potential of this compound as an inhibitor of enzymes crucial for the survival of parasites, such as Trypanosoma brucei, the causative agent of African sleeping sickness. nih.govingentaconnect.com A primary target in this parasite is trypanothione (B104310) reductase (TR). ingentaconnect.comconstantsystems.com This enzyme is essential for the parasite's unique thiol redox metabolism, which protects it from oxidative stress. constantsystems.com As the TR system is absent in mammalian hosts, it represents a highly selective and validated drug target. ingentaconnect.comconstantsystems.comnih.gov
Studies have involved the synthesis of this compound from anacardic acid, a natural product from the cashew industry, followed by in vitro screening against T. brucei. ingentaconnect.com These screenings have demonstrated noteworthy activity. ingentaconnect.com To understand the basis of this inhibition, molecular docking studies have been performed. These computational analyses investigate the binding modes of the compound within the active site of trypanothione reductase, revealing a good binding affinity with the receptor protein. ingentaconnect.com Such research suggests that substituted 1,4-dihydroxyanthraquinone derivatives, including this compound, are promising structural starting points for the development of new anti-trypanosomal agents. ingentaconnect.com
Beyond its effects on parasitic enzymes, the broader class of hydroxyanthraquinones has been shown to modulate other enzymatic activities. While specific studies on this compound are less common in this context, the activities of structurally related compounds provide valuable insights. For instance, purpurin (B114267) (1,2,4-trihydroxyanthraquinone), another trihydroxyanthraquinone, has been found to inhibit the FtsZ protein, which is involved in bacterial cell division, as well as ribosome proteins and aminoacyl tRNA synthetase in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other hydroxyanthraquinones have been reported to inhibit DNA topoisomerase II and key enzymes in carcinogenesis, such as cytochrome P450.
Cellular Processes and Pathway Interventions in In Vitro Models
In cellular systems, this compound has been observed to influence fundamental processes such as cell proliferation and survival, often through the induction of specific signaling pathways.
This compound has demonstrated the ability to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. This antiproliferative effect has been quantified in several studies, with the half-maximal inhibitory concentration (IC₅₀) varying depending on the specific cell line.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HT-29 | Colon Cancer | 10 - 30 |
| MCF-7 | Breast Cancer | 10 - 30 |
Data represents a general range reported across different studies.
A key mechanism underlying the antiproliferative effects of this compound is the induction of apoptosis, or programmed cell death. Research has shown that this compound can trigger apoptotic pathways in cancer cells. nih.gov Studies on the closely related compound purpurin provide a potential mechanism, showing that it induces apoptosis in Candida cells by causing the depolarization of mitochondrial membrane potentials. nih.gov The mitochondrial membrane potential is a critical checkpoint in the regulation of cell death in eukaryotic cells. nih.gov
Multidrug resistance (MDR) is a major challenge in the treatment of infectious diseases, and energy-dependent efflux pumps are key contributors to this phenomenon. nih.govmdpi.com These membrane proteins actively extrude a wide array of antimicrobial agents from the cell, preventing them from reaching their intracellular targets. nih.govmdpi.comresearchgate.net There is growing interest in finding efflux pump inhibitors (EPIs) that can be used in combination with conventional antibiotics to restore their efficacy. nih.govresearchgate.net
Natural products, including anthraquinones, have been investigated as potential sources of EPIs. nih.govekb.eg A significant finding in this area comes from research on the trihydroxyanthraquinone purpurin. Studies have shown that purpurin can block an energy-dependent efflux pump in Candida, thereby inhibiting biofilm and mycelium formation. nih.gov This finding highlights the potential for trihydroxyanthraquinones like this compound to counteract microbial drug resistance by interfering with these critical efflux systems.
Antioxidant and Free Radical Scavenging Mechanisms
The antioxidant potential of phenolic compounds, including trihydroxyanthraquinones, is a cornerstone of their biological activity. This capacity is fundamentally linked to their ability to donate hydrogen atoms or electrons to neutralize reactive free radicals. The mechanisms governing these interactions are complex and can proceed through several pathways, depending on the specific radical species, the solvent, and the molecular structure of the antioxidant. While this compound has been identified in plants like Cassia fistula scispace.comijhmp.comepa.govnih.govphytopharmajournal.com, detailed experimental studies specifically elucidating its antioxidant mechanisms are not extensively available in the current literature. However, the behavior of related anthraquinone (B42736) structures provides a theoretical framework for its potential activity.
The Hydrogen Atom Transfer (HAT) mechanism is a fundamental pathway for antioxidants. In this process, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a more stable antioxidant radical (ArO•).
ArOH + R• → ArO• + RH
This pathway is generally favored in non-polar solvents. For trihydroxyanthraquinones, the presence and position of hydroxyl groups are critical. Theoretical and experimental studies on other anthraquinones, such as 1,4-anthraquinone, demonstrate that they can participate in rapid HAT reactions rsc.org. The efficiency of HAT is directly related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. For this compound, the hydroxyl groups at the C-1, C-4, and C-5 positions are the sites for this activity. The intramolecular hydrogen bonding, particularly between the hydroxyl groups and the adjacent carbonyl oxygens (e.g., between C1-OH and C9=O), can influence the BDE and, consequently, the reactivity in HAT processes nih.gov. While specific kinetic data for this compound is scarce, its structural similarity to other reactive hydroxyanthraquinones suggests it likely operates via this mechanism.
The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is another major antioxidant pathway, typically favored in polar solvents. It is a two-step process. First, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). In the second step, the radical cation transfers a proton to the surrounding medium or a base, resulting in the stable antioxidant radical (ArO•).
Step 1 (SET): ArOH + R• → ArOH•⁺ + R⁻ Step 2 (PT): ArOH•⁺ → ArO• + H⁺
The feasibility of this mechanism is governed by the ionization potential (IP) of the antioxidant. Computational studies on related anthraquinones have explored the energetics of forming the radical cation researchgate.net. For many phenolic compounds, the SET-PT pathway is thermodynamically less favorable than HAT in the gas phase or nonpolar solvents because the formation of the radical cation can be energetically demanding researchgate.net. However, in aqueous or polar environments that can stabilize charged intermediates, the SET-PT mechanism can become competitive or even dominant. Detailed studies distinguishing the operative antioxidant mechanisms (HAT vs. SET-PT) for this compound have not been specifically reported.
Reactive Oxygen Species (ROS), such as the hydroxyl radical (•OH), superoxide (B77818) anion (O₂•⁻), and hydrogen peroxide (H₂O₂), and Reactive Nitrogen Species (RNS), like nitric oxide (NO•) and peroxynitrite (ONOO⁻), are products of normal cellular metabolism. Overproduction of these species leads to oxidative and nitrosative stress, causing damage to lipids, proteins, and DNA.
The phenolic structure of this compound endows it with the theoretical capacity to scavenge these reactive species. The hydroxyl groups can react directly with highly reactive radicals like •OH through the HAT or SET-PT mechanisms mentioned previously nih.govnih.gov. Studies on other hydroxyanthraquinones, such as purpurin (1,2,4-trihydroxyanthraquinone), have demonstrated significant scavenging activity against intracellular ROS mdpi.com. While this compound is expected to possess similar properties due to its multiple hydroxyl groups, specific in vitro studies quantifying its efficacy against individual ROS and RNS are not available in the reviewed literature. The general antioxidant activity of the class of compounds suggests it would contribute to mitigating oxidative stress veeprho.com.
Antimicrobial Mechanisms against Pathogenic Microorganisms (in vitro studies)
Anthraquinones are a well-known class of natural compounds possessing a broad range of biological activities, including antimicrobial effects veeprho.com. The mechanisms can involve the disruption of cellular membranes, inhibition of key microbial enzymes, or interference with nucleic acid synthesis.
While this compound has been identified as a constituent of Cassia fistula scispace.comijhmp.comphytopharmajournal.com, a plant known for its traditional use against bacterial infections, specific in vitro studies detailing the antibacterial activity of the isolated compound are limited. Research on other hydroxyanthraquinones shows that their effectiveness can be highly dependent on the substitution pattern and the bacterial species being tested. For instance, some anthraquinones show greater activity against Gram-positive bacteria compared to Gram-negative bacteria, a difference often attributed to the complex outer membrane of the latter which can act as a permeability barrier nih.gov. A study on the related compound dynemicin A, which contains a 1,4,6-trihydroxyanthraquinone (B1218673) moiety, showed potent in vitro antibacterial activity nih.gov. However, without direct experimental data, the specific antibacterial spectrum and potency (e.g., Minimum Inhibitory Concentration values) of this compound remain to be scientifically established.
Anti-parasitic Activities against Trypanosoma brucei
This compound has demonstrated notable in vitro activity against Trypanosoma brucei, the protozoan parasite responsible for African trypanosomiasis, also known as sleeping sickness. researchgate.netbenthamdirect.comresearchgate.net This parasitic disease poses a significant health threat in sub-Saharan Africa. wikipedia.org The search for new, effective therapeutic agents is driven by the limitations of current drugs, which include toxicity and increasing parasite resistance. researchgate.net
Research has focused on hydroxy-substituted anthraquinones as a promising class of compounds for developing new anti-trypanosomal agents. researchgate.netbenthamdirect.com In one study, this compound was synthesized from anacardic acid, a natural product derived from the cashew industry, and subsequently evaluated for its biological effects. researchgate.netbenthamdirect.com In vitro screening of the synthesized compound against Trypanosoma brucei parasites revealed significant activity. researchgate.netbenthamdirect.com
While the precise molecular mechanism of this compound is still under full investigation, a key potential target in the parasite is the enzyme trypanothione reductase. researchgate.netbenthamdirect.com This enzyme is crucial for the parasite's unique thiol-based antioxidant system, which protects it from oxidative stress. Inhibition of trypanothione reductase is a validated strategy for anti-trypanosomal drug development. Molecular docking studies performed on related 1,4-dihydroxyanthraquinone derivatives have shown a good binding affinity with the active site of trypanothione reductase, suggesting a likely mechanism of action for this class of compounds. researchgate.netbenthamdirect.com This interaction is believed to disrupt the parasite's redox balance, leading to cell death. The activity of these compounds highlights their potential as foundational structures for creating new drugs against trypanosomiasis. researchgate.net
Table 1: In Vitro Anti-trypanosomal Activity of Anthraquinone Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric | Observed Value | Potential Mechanism |
|---|---|---|---|---|
| Substituted 1,4-dihydroxyanthraquinone derivatives | Trypanosoma brucei brucei | IC50 | 0.08–15.26 μM | Inhibition of Trypanothione Reductase |
Photobiological and Photodynamic Actions at the Cellular Level
Anthraquinones are recognized for their photodynamic properties, which involve the absorption of light to generate cytotoxic reactive oxygen species (ROS). nih.govmdpi.commdpi.com This characteristic makes them candidates for use as photosensitizers in photodynamic therapy (PDT), a therapeutic modality that uses the combination of a photosensitizer, light, and oxygen to kill target cells. mdpi.commdpi.com
The photodynamic action of anthraquinones is primarily mediated through a Type II photochemical reaction. mdpi.com Upon absorption of light, the photosensitizer molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. nih.govscispace.com This triplet-state photosensitizer can transfer its energy to molecular oxygen (³O₂), converting it into the highly reactive and cytotoxic singlet oxygen (¹O₂). mdpi.commdpi.com Singlet oxygen is considered the key cytotoxic agent responsible for the initial cellular damage in Type II PDT. mdpi.com
Studies on various anthraquinone derivatives have shown that their efficiency in generating singlet oxygen is influenced by the nature and position of substituents on the anthraquinone core. nih.govscispace.com Research indicates that electron-donating groups, such as hydroxyl (-OH) and amino (-NH₂) groups, particularly at the 1, 2, and 5 positions, can facilitate the intersystem crossing process. nih.govscispace.com This enhancement is linked to a reduction in the energy gap between the excited singlet (S1) and triplet (T1) states, which promotes the formation of the triplet-state photosensitizer necessary for singlet oxygen production. nih.govscispace.com For example, compounds like 1,5-dihydroxyanthraquinone (B121750) and 1,2,7-trihydroxyanthraquinone have demonstrated significant singlet oxygen quantum yields. nih.govscispace.com While specific quantum yield data for this compound is not detailed in these studies, its structure, featuring hydroxyl groups at positions 1, 4, and 5, aligns with the characteristics known to promote the generation of singlet oxygen and other reactive species. nih.gov
The singlet oxygen and other ROS generated by light-activated this compound can inflict significant damage on critical cellular components, leading to cell death. One of the primary targets of these ROS is DNA. nih.govnih.gov The interaction of photosensitized anthraquinones with DNA upon irradiation can lead to DNA strand cleavage. nih.gov For instance, studies on propargylic sulfones with an anthraquinone chromophore showed that DNA cleavage was markedly enhanced upon UV irradiation, occurring primarily at guanine (B1146940) residues. nih.gov
This photoinduced DNA damage is a key contributor to the photocytotoxicity observed in in vitro models. nih.gov The ability of a photosensitizer to be activated by light to generate ROS, leading to apoptosis in cancer cells, is the foundational mechanism of PDT. Aloe-emodin, a naturally occurring trihydroxyanthraquinone, has been shown to cause DNA damage upon UVA exposure through the generation of singlet oxygen and hydroxyl radicals. nih.gov Similarly, other anthraquinone derivatives have demonstrated effective photoinduced DNA cleavage and photocytotoxicity in cancer cell lines. nih.govscispace.com The photocytotoxic efficacy of these compounds underscores their potential in therapeutic applications where targeted cell killing is desired. researchgate.net
Table 2: Summary of Photodynamic Properties of Anthraquinones
| Property | Mechanism | Key Mediators | Cellular Outcome | Relevant Anthraquinone Examples |
|---|---|---|---|---|
| Singlet Oxygen Generation | Light absorption, intersystem crossing, and energy transfer to molecular oxygen (Type II reaction). mdpi.com | Excited triplet-state photosensitizer, molecular oxygen (³O₂) | Formation of singlet oxygen (¹O₂) | 1,5-Diaminoanthraquinone (B86024), 1,5-Dihydroxyanthraquinone, 1,2,7-Trihydroxyanthraquinone nih.govscispace.com |
| Photoinduced DNA Cleavage | ROS-mediated damage to DNA bases, particularly guanine. nih.gov | Singlet oxygen, hydroxyl radicals | DNA single and double-strand breaks | Propargylic sulfones with anthraquinone chromophore, Aloe-emodin nih.govnih.gov |
| Photocytotoxicity | Oxidative damage to cellular components (DNA, lipids, proteins) by ROS, leading to apoptosis or necrosis. nih.gov | Singlet oxygen, other ROS | Cell death | 1,5-Diaminoanthraquinone, Aloe-emodin nih.govnih.gov |
Theoretical and Computational Chemistry Studies of 1,4,5 Trihydroxyanthraquinone and Its Analogs
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. escholarship.org Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.
Binding Affinity Predictions with Biomolecular Receptors
Molecular docking studies have been instrumental in evaluating the binding affinity of 1,4,5-trihydroxyanthraquinone, also known as anthralin (B1665566), and its derivatives against various biological targets. These in silico analyses provide insights into the potential therapeutic applications of these compounds by predicting how strongly they interact with specific proteins.
One area of investigation has been its potential as an anti-trypanosomal agent. A molecular docking study was performed to analyze the interaction of this compound and its amino-substituted analogs with the active site of trypanothione (B104310) reductase, an essential enzyme for the survival of Trypanosoma brucei parasites. The results indicated that these compounds exhibit a good binding affinity for the receptor protein, suggesting they could be promising starting structures for developing new drugs against trypanosomiasis. researchgate.netbenthamdirect.com
In the context of psoriasis treatment, molecular docking has been used to understand the interaction of anthralin with proteins implicated in the disease's pathogenesis. For example, in silico molecular docking was performed for psoriasis and P. acne proteins, with the binding energies validating the interaction. nih.gov Another study identified anthralin as a potent inhibitor of the equine steroid isomerase EcaGST A3-3, with a low IC50 value of 0.085 μM. plos.org The structural similarity of anthralin to steroid substrates is thought to contribute to its high affinity for this enzyme. plos.org
Furthermore, in the search for new antibacterial agents, virtual screening based on molecular docking identified 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) as a ligand with a strong binding affinity for phosphopantetheine adenylyltransferases (PPATs) from Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. mdpi.com
| Compound | Target Receptor | Predicted Binding Affinity/Activity | Reference(s) |
| This compound & analogs | Trypanothione reductase | Good binding affinity | researchgate.netbenthamdirect.com |
| Anthralin | Psoriasis and P. acne proteins | Validated interaction based on binding energies | nih.gov |
| Anthralin | Equine steroid isomerase EcaGST A3-3 | IC50 = 0.085 μM; Ki = 0.09 μM | plos.org |
| 1,8-dihydroxy-4,5-dinitroanthraquinone | S. aureus & E. faecalis PPATs | Good binding affinity | mdpi.com |
Elucidation of Binding Modes and Interaction Hotspots
Beyond predicting binding affinity, molecular docking also elucidates the specific binding modes and identifies key interaction hotspots on the protein surface. mdpi.com These studies reveal the types of molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
In the study of this compound derivatives against trypanothione reductase, visual inspection of the docked poses was used to analyze the modes of interaction within the enzyme's active site. researchgate.net For the inhibition of equine steroid isomerase EcaGST A3-3 by anthralin, it was noted that the adjacent ketone and hydroxy groups on the anthracene (B1667546) structure are distinguishing features that likely interact favorably with polar elements within the enzyme's hydrophobic H-site. plos.org The rigid nature of the anthralin molecule is also thought to contribute to a lower entropy loss upon binding, favoring a stronger interaction. plos.org
Docking studies of 1,8-dihydroxy-4,5-dinitroanthraquinone with bacterial PPATs revealed specific amino acid residues involved in binding. For S. aureus PPAT, the interactions were highly conserved, while for E. faecalis PPAT, residues ARG92 and VAL128 were found to interact with all tested species of the compound. mdpi.com These findings highlight how nitro groups can enhance binding affinity by facilitating interactions with polar amino acids in the active site. mdpi.com Similarly, modeling studies of anthraquinone (B42736) derivatives as inhibitors of casein kinase-2 (CK2) have identified different possible binding modes within the enzyme's active site, with polar interactions playing a key role. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules, which is not always achievable through experimental methods alone. nih.govwikipedia.org
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com DFT calculations on anthraquinone and its hydroxyl derivatives, including this compound, have shown that these compounds have planar structures and are stabilized by strong intramolecular hydrogen bonds. researchgate.net These hydrogen bonds significantly influence the configuration and properties of the compounds. researchgate.net
The reactivity of these compounds can be understood by analyzing their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter for determining molecular reactivity. DFT studies have been used to calculate these properties and to understand the influence of substituents on the electronic structure. researchgate.net For instance, research has shown that the ground state keto-isomer of anthralin can tautomerize to an enol form, which can then be ionized by the solvent, highlighting the importance of the substrate-enolate in its reactions. researchgate.net
Time-Dependent DFT for Spectroscopic Properties and Excited States
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states and to simulate their spectroscopic properties. rsc.orgictp.it TD-DFT calculations have been successfully used to predict the UV absorption spectra of anthralin and its analogs. au.dkpeerj.com These calculations have allowed for the assignment of numerous spectral features to specific electronic transitions. au.dkpeerj.com
Studies have shown that the first singlet excited state of these compounds typically arises from a π → π* electron transition from the HOMO to the LUMO. researchgate.net TD-DFT has also been crucial in explaining the anomalous fluorescence of anthralin, which is attributed to a barrier-less excited-state intramolecular proton transfer (ESIPT) to form a tautomer, 8,9-dihydroxy-1(10H)-anthracenone. au.dkpeerj.compeerj.com The theoretical predictions for the electronic transitions of this photoproduct are in good agreement with experimental observations. researchgate.net
Calculation of Energetic Parameters (e.g., S1-T1 Energy Gaps, Bond Dissociation Energies)
The calculation of energetic parameters through computational methods provides critical insights into the photochemical behavior of this compound and its analogs. One such important parameter is the energy gap between the lowest excited singlet state (S1) and the lowest triplet state (T1). ustc.edu.cnresearchgate.net A smaller S1-T1 energy gap facilitates intersystem crossing, a process that is crucial for photosensitizers used in photodynamic therapy (PDT). nih.gov
TD-DFT calculations have shown that the singlet oxygen quantum yield of anthraquinones is inversely correlated with the S1-T1 energy gap. nih.govscispace.com Electron-donating substituents at specific positions on the anthraquinone scaffold can reduce this energy gap, thereby enhancing the production of singlet oxygen. nih.govscispace.com This information is valuable for designing more effective anthraquinone-based photosensitizers. nih.gov
Bond dissociation energy (BDE) is another key parameter that can be calculated to assess the antioxidant potential of these compounds. acs.org For example, the benzylic and phenolic bond dissociation enthalpies for anthralin suggest some antioxidant potency. acs.orgresearchgate.net
| Compound/Analog | Calculated Parameter | Significance | Reference(s) |
| Anthraquinones | S1-T1 energy gap | Inversely correlates with singlet oxygen quantum yield for PDT | nih.govscispace.com |
| Anthralin (1,8-dihydroxy-anthrone) | Enthalpy of tautomerization (ΔtH) | 12.7 kcal mol–1 (favors keto form) | acs.orgresearchgate.net |
| Anthralin | Bond Dissociation Enthalpies | Suggests antioxidant potential | acs.org |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding solvent environment. nih.govwikipedia.org
Conformational Flexibility: The biological function and interaction of a molecule like this compound are intrinsically linked to its three-dimensional shape and flexibility. MD simulations can track the conformational landscape of anthraquinone derivatives to understand their structural dynamics. Parameters such as the Root Mean Square Deviation (RMSD) are used to measure the average change in displacement of atoms for a selected group of atoms over a specific time, indicating the stability of the molecule's conformation. The Root Mean Square Fluctuation (RMSF) helps identify the flexible regions within a molecule by measuring the deviation of each particle from its original position. nih.gov
For instance, MD simulations performed on anthraquinone derivatives targeting the enzyme phosphoglycerate mutase 1 (PGAM1) have been used to probe the stability of the ligand-protein complex. nih.gov Such simulations, often run for nanoseconds, reveal how the inhibitor settles into the binding pocket and which parts of the molecule exhibit the most movement. Studies on other complex systems, like the HIV-1 gp120 protein, have shown that ligand binding can significantly alter the conformational flexibility and dynamics of a molecule, which can be comparatively analyzed using MD trajectories. mdpi.com Similarly, research on 1,8-dihydroxy-4,5-dinitroanthraquinone has used MD simulations to assess the stability of its complex with target enzymes, providing insights into its binding mode.
Solvation Effects: Solvation plays a critical role in the chemical and physical properties of molecules. MD simulations are employed to model how solvent molecules arrange themselves around a solute and to calculate thermodynamic properties like the free energy of solvation. numberanalytics.com These simulations can be performed using either explicit solvent models, where individual solvent molecules are included, or implicit models, where the solvent is treated as a continuous medium. aip.org
A detailed study on the solvation of the parent anthraquinone (AQ) molecule in acetonitrile (B52724) (ACN) utilized MD simulations with a specially developed polarizable force field. nih.govchemrxiv.orgresearchgate.net This approach allows for a more accurate description of the electrostatic interactions, which is crucial for understanding redox processes and transport properties. The simulations provided a molecular-scale insight into the structural arrangement of ACN molecules in the first solvation shell around the anthraquinone solute. nih.govresearchgate.net By calculating radial distribution functions (RDFs), researchers can determine the average number and distance of solvent molecules surrounding the solute, revealing the specific nature of the solute-solvent interactions. researchgate.net Such studies are fundamental for predicting the behavior of anthraquinone derivatives in various chemical environments.
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method significantly reduces the time and cost associated with drug development by prioritizing compounds for synthesis and in vitro testing.
The process often involves molecular docking, where computational algorithms predict the preferred orientation of a molecule when bound to another to form a stable complex. For anthraquinone derivatives, this approach has been applied to identify potential inhibitors for various biological targets. For example, a study involving derivatives of 1,4-dihydroxyanthraquinone, a close analog of this compound, performed molecular docking to analyze the modes of interaction with the active site of trypanothione reductase, an essential enzyme in Trypanosoma brucei, the parasite responsible for African trypanosomiasis. This in vitro and in silico evaluation suggested that substituted 1,4-dihydroxyanthraquinone derivatives could be promising starting points for developing new drugs against the disease.
In another comprehensive study, 114 commercially available anthraquinones were evaluated using in silico methods to find potential inhibitors of the enzyme phosphopantetheine adenylyltransferase (PPAT) in bacteria like Staphylococcus aureus. The virtual screening, based on molecular docking and pharmacophore modeling, identified 1,8-dihydroxy-4,5-dinitroanthraquinone as a promising inhibitor, highlighting the contribution of the nitro groups to its binding affinity.
Based on the insights gained from initial screening and molecular modeling, virtual libraries of novel derivatives can be designed. This involves modifying a lead compound's structure in silico and predicting the activity of the new analogs. A study on anthraquinone derivatives as PGAM1 inhibitors designed seven new compounds based on the results from 3D-QSAR and molecular docking analyses. nih.gov These newly designed molecules showed high predicted activity, providing theoretical guidance for future synthesis and development of more potent inhibitors. nih.gov
| Target Enzyme/Protein | Organism/Disease | Screening Method | Lead Compound Example |
|---|---|---|---|
| Trypanothione Reductase | Trypanosoma brucei (Trypanosomiasis) | Molecular Docking | Amino-substituted 1,4-dihydroxyanthraquinone derivatives |
| Phosphopantetheine Adenylyltransferase (PPAT) | Staphylococcus aureus, Enterococcus faecalis | Molecular Docking, Pharmacophore Modeling | 1,8-dihydroxy-4,5-dinitroanthraquinone |
| Phosphoglycerate Mutase 1 (PGAM1) | Cancer | Molecular Docking, 3D-QSAR | Anthraquinone derivatives (e.g., HKB99) nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | Molecular Docking | Alterporriol Q nih.gov |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics involves the use of computational and informational techniques to address problems in the field of chemistry. A key application within cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. The fundamental assumption is that variations in the structural or physicochemical properties of a series of compounds are correlated with changes in their biological activity.
For anthraquinone derivatives, various QSAR studies have been conducted to predict properties like toxicity, lipophilicity, and specific biological activities. These models are crucial for screening untested chemicals and guiding the design of safer and more effective compounds.
A typical QSAR study involves several steps:
Data Set Preparation : A set of compounds with known activities is collected. For instance, a study on 40 anthraquinone derivatives used data from the PubChem database. nih.govresearchgate.net
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Building : Statistical methods are used to build a model that correlates the descriptors with the biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.govchemrxiv.org These methods consider the 3D structure of molecules and calculate steric and electrostatic fields around them.
Validation : The model's predictive power is rigorously tested using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). chemrxiv.org
For example, a 3D-QSAR study on 62 anthraquinone derivatives as PGAM1 inhibitors developed robust CoMFA and CoMSIA models with high predictive abilities (q² values of 0.81 and 0.82, respectively). nih.govchemrxiv.org The resulting contour maps from these models provide a visual guide, indicating regions where modifications to the molecular structure (e.g., adding bulky groups or electronegative groups) would likely enhance or decrease biological activity. chemrxiv.org Another QSAR study successfully built models to describe the toxicity (LD50) and partition coefficient (log P) of a set of 40 anthraquinone derivatives. researchgate.net
| QSAR Model Type | Predicted Property | Number of Compounds | Key Findings/Validation |
|---|---|---|---|
| CoMFA / CoMSIA (3D-QSAR) | PGAM1 Inhibition | 62 | High predictive ability (CoMFA q² = 0.81, CoMSIA q² = 0.82). Contour maps guided design of new inhibitors. nih.govchemrxiv.org |
| Hypermolecule based QSAR | log P and LD50 (toxicity) | 40 | Models validated by leave-one-out, external test set, and similarity clusters. nih.govresearchgate.net |
| Mechanism-based QSAR | Estrogenic Activity (binding to ERα) | 20 | Identified polarizability, binding energy, and molecular surface potentials as significant parameters. nih.gov |
Industrial and Non Clinical Applications of 1,4,5 Trihydroxyanthraquinone
Applications in Dye Chemistry and Pigment Development
The value of anthraquinone (B42736) derivatives in the world of color is well-established, and 1,4,5-Trihydroxyanthraquinone contributes to this legacy, not just as a standalone dye but also as a crucial building block for more complex colorants.
Historically, this compound has been identified as a naturally occurring phytochemical. It is found in plants of the Cassia genus, which have been used in traditional medicine and for other purposes. researchgate.net A notable modern and sustainable source for its synthesis is anacardic acid, which is derived from cashew nut shell liquid, an agro-waste product. vdoc.pubresearchgate.netresearchgate.netgoogleapis.com
In contemporary applications, this compound is often more valuable as an intermediate in the synthesis of other dyes rather than as a direct dye itself. For instance, it is a precursor for producing certain green and blue acid anthraquinone dyes. researchgate.netethernet.edu.et This involves chemical reactions where the structure of this compound is modified to create a new molecule with the desired color and stability properties for textile applications. ethernet.edu.et
The stability and final color of an anthraquinone-based dye are highly dependent on its interaction with mordants—typically metal salts that help fix the dye to the fabric and can significantly alter its hue. This compound exhibits reactivity that is characteristic of hydroxyanthraquinones, allowing it to form complexes with various substances.
Early 20th-century chemical literature noted that this compound readily unites with boric acid, a process accompanied by distinct changes in color and absorption spectra. archive.orgscribd.com This reaction, where boric acid acts as a mordant, results in the formation of boric esters and is a clear indicator of the compound's mordanting potential. archive.orgscribd.com The hydroxyl groups on the anthraquinone skeleton are the primary sites for these chemical interactions.
Furthermore, its role as a synthetic intermediate is based on these reactive properties. It can be condensed with other chemicals, such as p-toluidine (B81030) in the presence of boric acid, to create more complex and stable dyestuffs. researchgate.netscribd.com This process underscores its utility in creating a broader palette of colors with good fastness properties, which are essential for industrial textile dyeing. slideshare.net
| Reactant/Process | Resulting Product/Effect | Application Context |
| Oxidation of 1,8-dihydroxyanthraquinone | Forms this compound | Synthesis of the base compound researchgate.net |
| Reaction with Boric Acid | Forms diborate esters with characteristic sharp absorption bands archive.orgscribd.com | Mordanting, Chemical Sensing archive.orgscribd.com |
| Condensation with p-toluidine | Forms complex acid anthraquinone dyes researchgate.netscribd.com | Production of green dyes researchgate.net |
Advanced Materials Science Applications
Beyond the realm of traditional dyes, the electrochemical and structural properties of this compound have made it a candidate for use in modern, high-performance materials.
The search for sustainable and high-performance materials for energy storage has led researchers to explore organic compounds as alternatives to conventional inorganic electrodes. Anthraquinones, due to their stable redox properties, are promising candidates for organic rechargeable batteries. This compound has been specifically identified as a material of interest for use in lithium-ion batteries. researchgate.netscribd.com Its molecular structure allows for the reversible uptake and release of lithium ions, a fundamental process for battery function. The presence of multiple hydroxyl groups can enhance the electrochemical potential and theoretical capacity of the electrode.
The reactivity of this compound allows for its incorporation into polymers and specialized coatings, imparting specific functions such as color, stability, or corrosion resistance.
A significant application is in the development of functional dyes for synthetic fabrics. A 1976 patent describes a method for creating blue dyestuffs by first reacting this compound to produce a chlorinated intermediate, which is then reacted with an aniline (B41778) compound. google.com The resulting 6-anilino-1,4,5-trihydroxyanthraquinones are used to produce vibrant and stable blue colors on polyester (B1180765) fabrics like polyethylene (B3416737) terephthalate. google.com
In another advanced application, the compound is used in creating protective coatings for metals. A patent details a fluoride-free anti-corrosion agent for aluminum substrates that incorporates this compound. googleapis.com This treatment creates a passivating layer that provides an excellent base for subsequent paint or resin coatings, making it particularly useful in applications like the manufacturing of beverage cans. googleapis.com
| Application Area | Specific Use of this compound | Target Material |
| Functional Dyes | Synthesis of 6-anilino-1,4,5-trihydroxyanthraquinones google.com | Polyester fabrics (e.g., Polyethylene terephthalate) google.com |
| Protective Coatings | Component in a fluoride-free, zirconium-based anti-corrosion agent googleapis.com | Aluminum substrates (e.g., for beverage cans) googleapis.com |
Analytical Reagents and Chemical Sensors
The ability of this compound to change color upon binding with other molecules makes it a candidate for use in analytical chemistry. Anthraquinones are generally known for their application as chemical sensors. vdoc.pub
The interaction of this compound with boric acid, which leads to distinct and sharp changes in its absorption spectrum, is a prime example of its potential as a chromogenic sensor. archive.orgscribd.com Such a system could be used for the qualitative or quantitative detection of specific analytes. Furthermore, patents related to biomolecular engineering list the compound in the context of developing chemical chromogenic assays, where a measurable color change indicates the result of a biological or chemical process. ethernet.edu.etresearchgate.net Quantum-chemical calculations have also been used to study the various tautomeric forms of the compound, which is fundamental to understanding and predicting its spectral behavior in different chemical environments for sensing applications.
Biotechnological Applications for Enhanced Production and Derivatization
Biotechnology offers promising avenues for both the sustainable production and the structural modification of complex natural products like this compound. Methodologies ranging from microbial fermentation to enzymatic biotransformation are being explored to enhance yields and create novel derivatives with potentially improved properties.
Enhanced Production via Microbial Systems
While chemical synthesis routes exist, including semi-synthesis from agro-waste products like anacardic acid from the cashew industry, microbial fermentation is a key biotechnological strategy for producing anthraquinones. researchgate.netomicsonline.org The production of this compound and its close analogs has been identified from various microbial sources, particularly fungi. These natural producers represent a valuable genetic resource for developing enhanced production systems.
Natural Fungal Producers: The isolation of this compound from endophytic fungi underscores the potential of these microorganisms as natural cell factories.
The endophytic fungus Annulohypoxylon boveri var. microspora has been identified as a natural source of this compound. colab.ws
A closely related compound, islandicin (B1207035) (2-methyl-1,4,5-trihydroxyanthraquinone), is produced by Penicillium islandicum. rsc.org
The chromophore of a metabolite from Streptomyces sp. has also been identified as this compound. tandfonline.com
These findings suggest that the biosynthetic pathways for this compound exist in various microorganisms. The general biosynthetic route for fungal anthraquinones is the polyketide pathway. nih.gov Although specific metabolic engineering strategies to selectively overproduce this compound are not yet extensively documented, the principles of enhancing secondary metabolite production are well-established. These include optimizing fermentation conditions, genetic modification of the host strain to upregulate pathway-specific genes, and knocking out competing metabolic pathways.
Derivatization through Biotransformation
Biotransformation, which uses microbial cells or isolated enzymes to carry out specific chemical reactions, is a powerful tool for the derivatization of anthraquinones. iium.edu.myiium.edu.my This approach avoids the harsh conditions and complex protection-deprotection steps often required in classical chemistry. researchgate.net A primary goal of derivatization is to modify the physicochemical properties of the parent compound, such as water solubility, which can be crucial for various applications. biotech-asia.org Key biotransformation reactions for anthraquinones include glycosylation, oxidation, and hydrolysis. iium.edu.myiium.edu.myresearchgate.net
Enzymatic Glycosylation (Glycodiversification): One of the most significant derivatization strategies is glycosylation, the attachment of sugar moieties to the anthraquinone scaffold. This is catalyzed by enzymes known as glycosyltransferases (GTs). nih.gov Adding a sugar molecule can significantly alter a compound's properties. This process, often termed glycodiversification, can be achieved using engineered microbial systems. nih.gov
A notable example is the use of recombinant Escherichia coli as a whole-cell biocatalyst. By expressing a promiscuous glycosyltransferase, such as YjiC from Bacillus licheniformis, in E. coli, the bacterium can effectively convert exogenously fed anthraquinones into their corresponding glycosides, using its internal pool of activated sugar donors (like UDP-glucose). nih.govmdpi.com This platform has been successfully used to produce novel O-glucoside derivatives of anthraquinones like alizarin (B75676) and anthraflavic acid. nih.gov
The table below summarizes examples of microbial biotransformation applied to various anthraquinone substrates, demonstrating the versatility of this approach.
Table 1: Examples of Microbial Biotransformation of Anthraquinones
| Substrate (Aglycone) | Microorganism/Enzyme System | Product | Reference |
|---|---|---|---|
| Alizarin | Recombinant E. coli expressing YjiC | Alizarin 2-O-β-D-glucoside | nih.gov |
| Anthraflavic acid | Recombinant E. coli expressing YjiC | Anthraflavic acid-O-glucoside | nih.gov |
| 2-Amino-3-hydroxyanthraquinone | Recombinant E. coli expressing YjiC | 2-Amino-3-O-glucosyl anthraquinone | nih.gov |
Recent research has focused on identifying and characterizing novel glycosyltransferases from various sources, particularly plants, which are rich in glycosylated natural products. These enzymes often exhibit broad substrate promiscuity, making them ideal candidates for biocatalytic applications. nih.govrsc.org Their ability to glycosylate a range of flavonoids and other phenolics suggests a strong potential for use in the targeted derivatization of this compound. nih.gov
The table below lists several recently characterized glycosyltransferases with demonstrated activity towards anthraquinones, highlighting the growing toolbox of biocatalysts available for derivatization.
Table 2: Characterized Glycosyltransferases with Activity on Anthraquinones
| Enzyme | Source Organism | Substrate(s) | Reference |
|---|---|---|---|
| YjiC | Bacillus licheniformis | Alizarin, Anthraflavic acid | nih.govmdpi.com |
| RpUGT8, RpUGT12, RpUGT19, RpUGT26 | Rheum palmatum | Emodin (B1671224), Rhein | nih.govacs.org |
Environmental Fate and Biotransformation of 1,4,5 Trihydroxyanthraquinone
Photodegradation Mechanisms
Photodegradation represents a significant abiotic pathway for the transformation of anthraquinones in the environment, particularly in sunlit surface waters. The parent compound, anthraquinone (B42736), is known to be susceptible to direct photolysis by sunlight. nih.gov The presence of hydroxyl groups in 1,4,5-Trihydroxyanthraquinone may further influence its light-absorbing properties and reactivity.
A primary mechanism for the photodegradation of complex organic molecules like anthraquinones is heterogeneous photocatalysis. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which becomes activated upon absorbing UV radiation. This activation generates highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). ajol.info These radicals are powerful, non-selective oxidizing agents that can attack the anthraquinone molecule, leading to the cleavage of the aromatic rings and eventual mineralization.
The efficiency of photocatalytic degradation is influenced by several factors, including:
UV Light Intensity: Higher intensity generally leads to a greater rate of hydroxyl radical generation and faster degradation. ajol.info
Catalyst Concentration: The rate of degradation increases with catalyst concentration up to an optimal point, beyond which particle aggregation can block light penetration.
Initial Pollutant Concentration: Higher concentrations can lead to a decreased degradation efficiency as more molecules compete for the limited number of active sites on the catalyst surface. ajol.info
Studies on various anthraquinone dyes have demonstrated the effectiveness of this mechanism. For instance, the degradation of Reactive Blue 19 using a TiO₂/UV system showed rapid decolorization, with the process being enhanced by the addition of other electron acceptors like H₂O₂. ajol.info
| Process | Anthraquinone Compound Degraded | Key Findings |
|---|---|---|
| Direct Photolysis | Anthraquinone (parent compound) | Reported to have a very short photolysis half-life of approximately 9 minutes in aqueous solution. nih.gov |
| Heterogeneous Photocatalysis (TiO₂/UV) | Reactive Blue 19 (RB 19) | Complete decolorization was achieved in 10 minutes under optimal conditions. Degradation is driven by hydroxyl radicals. ajol.info |
| Heterogeneous Photocatalysis (TiO₂/UV) | C.I. Acid Green 25 (AG25) | Maximum decolorization efficiency was achieved under optimized conditions of dye concentration, UV intensity, and flow rate. researchgate.net |
| UV-assisted Degradation (ZnO) | 1,4-Benzoquinone | Demonstrated effective removal (over 80%) across a wide pH range (4-10), indicating a robust degradation process. researchgate.net |
Environmental Persistence and Mobility Studies
The persistence and mobility of a chemical determine its potential for long-range transport and the likelihood of groundwater contamination. Persistence is often quantified by the chemical's half-life in different environmental media (soil, water, air), while mobility is related to its tendency to sorb to soil organic carbon and particles.
Persistence: There is a lack of specific experimental data on the environmental half-life of this compound. However, organic compounds that are susceptible to both microbial degradation and photodegradation are generally not expected to be highly persistent in environments where these processes are active. pcrwr.gov.pknih.gov The rapid photolysis of the parent anthraquinone structure suggests that persistence in sunlit aquatic environments may be low. nih.gov In soil and sediment, persistence will largely depend on the presence and activity of adapted microbial populations.
Mobility: The mobility of an organic compound in soil and groundwater is inversely related to its soil organic carbon-water partition coefficient (Koc). A high Koc value indicates strong sorption to soil, leading to low mobility, whereas a low Koc value suggests the compound will remain primarily in the aqueous phase and be highly mobile.
An estimate of a compound's tendency to sorb can be derived from its octanol-water partition coefficient (Kow), often expressed as Log Kow or, in computational models, as XLogP3. Compounds with a higher Log Kow are more hydrophobic and tend to sorb more strongly to organic matter in soil. The PubChem database reports a calculated XLogP3 value for this compound. This value can be used to estimate the Koc and infer the compound's likely mobility.
| Parameter | Value | Implication for Environmental Mobility |
|---|---|---|
| XLogP3 (Estimated Log Kow) | 3.4 nih.gov | A value greater than 3 suggests a moderate to high potential for sorption to soil and sediment. |
| Mobility Classification | Low to Moderate (Inferred) | Based on the XLogP3 value, this compound is expected to have limited mobility in soil. It is more likely to be associated with the solid phase rather than leaching into groundwater. |
This inferred low to moderate mobility suggests that if released into the environment, this compound would likely be retained in the upper soil layers, where it would be subject to microbial and chemical degradation processes.
Future Research Trajectories and Emerging Paradigms for 1,4,5 Trihydroxyanthraquinone Research
Development of Advanced Synthetic Methodologies
The efficient and selective synthesis of 1,4,5-trihydroxyanthraquinone and its derivatives remains a critical area of research. While traditional methods like Friedel-Crafts acylation have been employed, the focus is shifting towards more advanced, sustainable, and versatile synthetic strategies.
Future research will likely concentrate on the following:
Organometallic Catalysis: The use of organometallic complexes, particularly those based on earth-abundant metals like iron, manganese, and nickel, is a promising avenue for developing novel catalytic cycles for anthraquinone (B42736) synthesis. unl.ptfrontiersin.org These catalysts can offer higher selectivity and activity under milder reaction conditions compared to traditional methods. frontiersin.orgtdx.cat The ability to fine-tune the ligand environment of the metal center allows for precise control over the reaction, potentially leading to more efficient syntheses of complex anthraquinone structures. tdx.cat
Biocatalysis: The application of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to conventional chemical methods. researchgate.netacib.atacsgcipr.org Future research could explore the use of engineered enzymes, such as reductases and synthases, for the stereospecific synthesis of this compound precursors. researchgate.netnih.gov The concept of "biocatalytic retrosynthesis" encourages a new way of thinking about molecular construction, which could lead to novel and more efficient synthetic routes. acsgcipr.org
Flow Chemistry: Continuous-flow methodologies are gaining traction for the synthesis of various chemical compounds, including aminoanthraquinones. mdpi.com This technology offers enhanced safety, better control over reaction parameters, and improved heat and mass transfer, making it suitable for high-temperature or high-pressure reactions that are often required in anthraquinone synthesis. mdpi.com Its application to the synthesis of this compound could lead to safer, more efficient, and scalable production processes. rsc.org
"Click Chemistry": This approach, known for its high efficiency and specificity, has been used to synthesize water-soluble anthraquinone derivatives with potent biological activities. nih.gov Exploring "click chemistry" for the derivatization of this compound could rapidly generate libraries of new compounds for screening in various applications. nih.gov
Deeper Exploration of Biosynthetic Pathways and Metabolic Engineering for Sustainable Production
The natural production of this compound, which has been reported in plants like Cassia fistula, offers a blueprint for sustainable production. nih.gov However, the precise biosynthetic pathway remains to be fully elucidated. Future research is expected to delve deeper into the genetic and enzymatic machinery responsible for its formation in nature.
Key research trajectories include:
Elucidation of Biosynthetic Pathways: While the general biosynthetic pathways for anthraquinones in plants (chorismate/o-succinylbenzoic acid pathway) and fungi (polyketide pathway) are known, the specific enzymes and regulatory networks leading to this compound are yet to be identified. nih.govmdpi.comscienceopen.comnih.govresearchgate.net Future work will likely involve a combination of genomic, transcriptomic, and metabolomic analyses of producing organisms to identify the genes and enzymes involved in each step of the pathway. semanticscholar.org
Heterologous Expression and Pathway Reconstruction: Once the key biosynthetic genes are identified, they can be expressed in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. mdpi.comnih.govacs.orgfrontiersin.org This strategy, known as heterologous expression, allows for the production of the compound in a controlled fermentation process, which can be more sustainable and scalable than extraction from natural sources. mdpi.comnih.govacs.orgfrontiersin.org Stepwise reconstruction of the biosynthetic pathway in a heterologous host can also help to clarify the function of each enzyme. nih.gov
Metabolic Engineering and Synthetic Biology: To enhance the yield of this compound in microbial cell factories, various metabolic engineering strategies can be employed. semanticscholar.orgresearchgate.net These include optimizing precursor supply, removing competing metabolic pathways, and enhancing the expression of rate-limiting enzymes. researchgate.net Advanced tools like CRISPR-Cas9 can be used for precise genome editing to achieve these modifications. nih.govfrontiersin.orgresearchgate.netacs.org
| Organism/System | Potential for this compound Research | Relevant Findings for Anthraquinones |
| Rubia cordifolia (Madder) | Model for understanding plant-based biosynthesis. | Heterologous expression of a protein kinase gene increased anthraquinone production tenfold. nih.gov |
| Fungi (Aspergillus, Fusarium) | Source of diverse anthraquinones and biosynthetic enzymes. mdpi.comscienceopen.comnih.gov | Biosynthesis primarily through the acetate-malonate pathway. mdpi.comnih.gov |
| Saccharomyces cerevisiae (Yeast) | A potential host for heterologous production. | Successful production of the bostrycoidin (B1200951) core scaffold. nih.gov |
| Streptomyces lividans | A potential host for heterologous production of complex anthraquinones. | Heterologous expression of a gene cluster led to the production of new kinanthraquinones. acs.org |
Integration of Multi-Omics Approaches for Comprehensive Biological Understanding
To gain a holistic view of the biological roles and mechanisms of action of this compound, the integration of multiple "omics" disciplines is essential. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular changes induced by the compound in biological systems.
Future research should focus on:
Systems Biology Approaches: By analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or organisms exposed to this compound, researchers can identify key pathways and molecular targets affected by the compound. This systems-level understanding is crucial for elucidating its mechanism of action in various biological contexts.
Target Identification and Biomarker Discovery: Multi-omics data can be used to identify the specific molecular targets with which this compound interacts to exert its biological effects. Furthermore, this approach can lead to the discovery of biomarkers that can be used to monitor the compound's activity or predict its efficacy in different applications.
Understanding Biosynthesis Regulation: In the context of natural production, multi-omics can be used to unravel the complex regulatory networks that control the biosynthesis of this compound in plants and microorganisms. This knowledge is invaluable for developing effective metabolic engineering strategies. semanticscholar.org
Novel Applications in Materials Science and Green Chemistry
The unique chemical structure of this compound, with its fused aromatic rings and multiple hydroxyl groups, makes it an attractive building block for novel materials and a candidate for applications in green chemistry.
Emerging areas of research include:
Functional Polymers and Materials: Polyhydroxyanthraquinones are being investigated as organic electrode materials for batteries. nih.gov Future research could explore the polymerization of this compound to create stable, high-performance materials for energy storage applications. nih.gov The introduction of specific functional groups can also be used to tune the material's properties for use in conductive polymers or other advanced materials.
Photosensitizers: Anthraquinones are known to act as photosensitizers, generating reactive oxygen species upon exposure to light. nih.govimrpress.com This property can be harnessed for applications in photodynamic therapy or as photoinitiators for polymerization reactions. mdpi.comnih.govimrpress.com The specific photophysical properties of this compound need to be investigated to assess its potential in these areas.
Green Chemistry Applications: The development of green and scalable synthetic methods for this compound is in itself a contribution to green chemistry. rsc.org Furthermore, the compound itself could be explored as a green catalyst or as a corrosion inhibitor, leveraging its ability to interact with metal surfaces.
| Potential Application | Rationale | Key Research Focus |
| Energy Storage | The redox-active anthraquinone core can store and release electrons. | Polymerization to prevent dissolution in electrolytes and improve cycling stability. nih.gov |
| Photosensitizers | Ability to absorb light and generate reactive oxygen species. nih.govimrpress.com | Evaluation of phototoxicity in cancer cells and potential for photodynamic therapy. nih.gov |
| Conductive Polymers | The aromatic structure suggests potential for electronic conductivity. | Synthesis of functionalized polymers and characterization of their electrical properties. |
| Green Catalysis | Potential to catalyze organic reactions under environmentally benign conditions. | Investigation of catalytic activity in various transformations. |
Advanced Computational Modeling for Predictive Research
Computational modeling is becoming an indispensable tool in chemical and biological research, enabling the prediction of molecular properties and the simulation of complex processes. For this compound, computational approaches can accelerate research and guide experimental work.
Future directions in this area include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to investigate the electronic structure, stability, and spectroscopic properties of this compound and its derivatives. mdpi.comresearchgate.netresearchgate.netbohrium.com Such studies can provide insights into its reactivity, tautomeric equilibria, and potential as a photosensitizer. researchgate.netscispace.com
Predictive Bioactivity Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of this compound derivatives. These models correlate the structural features of molecules with their activity, allowing for the virtual screening of large compound libraries and the design of more potent and selective molecules.
Molecular Docking and Dynamics: These techniques can be used to study the interaction of this compound with biological macromolecules, such as enzymes and receptors. This can help to elucidate its mechanism of action and guide the design of new therapeutic agents.
Addressing Research Challenges and Limitations in this compound Studies
Despite the promising future of this compound research, several challenges and limitations need to be addressed to fully realize its potential.
Key challenges include:
Purification and Characterization: The presence of multiple hydroxyl groups can make the purification of this compound and its derivatives challenging, often requiring advanced chromatographic techniques. thieme-connect.comcanterbury.ac.nzthermofisher.cn The development of more efficient and scalable purification methods is crucial.
Stability and Degradation: Understanding the stability of this compound under various conditions (e.g., pH, light, temperature) is essential for its practical application. nih.govijrpp.compnrjournal.com Forced degradation studies can provide valuable information on its degradation pathways and help in the development of stable formulations. nih.govijrpp.compnrjournal.com
Limited Commercial Availability: The limited commercial availability of high-purity this compound can be a bottleneck for research. The development of reliable and cost-effective synthetic or biosynthetic production methods will be key to overcoming this limitation.
Elucidation of Biological Mechanisms: While preliminary studies may suggest biological activity, in-depth investigations into the precise molecular mechanisms of action are often lacking. A more thorough understanding of how this compound interacts with biological systems is needed.
Q & A
Basic: What are the established synthetic routes for 1,4,5-Trihydroxyanthraquinone, and how do reaction conditions influence yield?
Methodological Answer:
this compound can be synthesized via bio-based or chemical pathways. A notable method involves utilizing anacardic acid (a cashew industry byproduct) as a precursor, where controlled oxidative cyclization under acidic conditions generates the trihydroxyanthraquinone backbone . The Marschalk reaction, employing substituted anthraquinones and hydroxylation agents (e.g., H₂O₂/Fe²⁺), is another route. Reaction parameters like pH (optimized at 3.5–4.0), temperature (60–80°C), and solvent polarity (DMF or ethanol-water mixtures) critically affect regioselectivity and yield. For instance, excessive acidity may lead to over-oxidation, reducing purity .
Basic: What analytical techniques are essential for characterizing this compound and verifying structural integrity?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies hydroxyl group positions and aromatic proton splitting patterns. For example, the 1,4,5-trihydroxy substitution produces distinct downfield shifts (δ 10–12 ppm for hydroxyl protons) .
- High-Resolution Mass Spectrometry (HR-MS): Electrospray ionization (ESI-MS) in negative mode confirms molecular ion peaks ([M-H]⁻) and fragmentation pathways .
- UV-Vis Spectroscopy: Absorption maxima near 250 nm (π→π*) and 400–450 nm (quinone→charge transfer) validate conjugation .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, crucial for polymorphism studies .
Advanced: How do hydroxyl group positions (1,4,5 vs. other trihydroxy isomers) influence bioactivity and target binding?
Methodological Answer:
The 1,4,5-trihydroxy configuration enhances hydrogen-bonding interactions with biomolecular targets. For example, in anti-trypanosomal studies , docking simulations reveal that the 1,4,5-hydroxyl groups form critical hydrogen bonds with trypanothione reductase’s active site (e.g., Asn340 and Glu429 residues), improving binding affinity compared to 1,2,3- or 1,4,8-isomers . Experimental validation via site-directed mutagenesis or isosteric replacement (e.g., substituting -OH with -OCH₃) further quantifies positional effects on IC₅₀ values .
Advanced: What strategies mitigate side reactions during derivatization of this compound?
Methodological Answer:
Derivatization (e.g., alkylation, halogenation) often competes with undesired polymerization or quinone reduction. Strategies include:
- Protecting Groups: Temporarily blocking hydroxyls with acetyl or benzyl groups prevents cross-reactivity. For nitroalkane alkylation, selective protection of the 1- and 5-OH positions directs reactivity to the 4-position .
- Catalytic Optimization: Pd(OAc)₂/PPh₃ catalysts enable C-C coupling (e.g., Suzuki-Miyaura reactions) without disrupting the quinone core .
- Solvent Control: Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while low temperatures (<0°C) suppress oligomerization during electrophilic substitutions .
Advanced: How can researchers resolve contradictory data between in vitro bioactivity and computational predictions?
Methodological Answer:
Discrepancies often arise from:
- Membrane Permeability: Poor solubility of this compound in aqueous media (logP ~2.5) limits cellular uptake. Use pro-drug formulations (e.g., glycosylation) or nano-encapsulation to enhance bioavailability .
- Redox Interference: Quinone moieties may undergo Fenton reaction-driven redox cycling, generating false-positive cytotoxicity. Employ chelating agents (e.g., EDTA) or ROS scavengers (e.g., NAC) in assays .
- Target Redundancy: Off-target effects (e.g., DNA intercalation) can overshadow specific enzyme inhibition. Validate via knockdown models (siRNA) or isothermal titration calorimetry (ITC) to isolate binding events .
Basic: What are the stability considerations for this compound in experimental storage?
Methodological Answer:
The compound is prone to:
- Photooxidation: Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent UV-induced degradation .
- Hydrolysis: Aqueous solutions at pH >7.0 accelerate hydroxyl group deprotonation and quinone ring opening. Use buffered solutions (pH 4–6) with stabilizers like ascorbic acid (0.1% w/v) .
- Crystallization: Recrystallize from ethanol/water (7:3 v/v) to remove impurities and ensure long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
